molecular formula C41H76O8P- B15559349 SLPEth-d5

SLPEth-d5

Cat. No.: B15559349
M. Wt: 733.0 g/mol
InChI Key: GIHVNXHYAIKGGD-IYJUBNOISA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLPEth-d5 is a useful research compound. Its molecular formula is C41H76O8P- and its molecular weight is 733.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H76O8P-

Molecular Weight

733.0 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] 1,1,2,2,2-pentadeuterioethyl phosphate

InChI

InChI=1S/C41H77O8P/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(42)46-37-39(38-48-50(44,45)47-6-3)49-41(43)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2/h14,16,20,22,39H,4-13,15,17-19,21,23-38H2,1-3H3,(H,44,45)/p-1/b16-14-,22-20-/t39-/m1/s1/i3D3,6D2

InChI Key

GIHVNXHYAIKGGD-IYJUBNOISA-M

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of SLPEth-d5 (Decamethylcyclopentasiloxane-d5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of SLPEth-d5, a deuterated analog of Decamethylcyclopentasiloxane (D5). Given that "this compound" is not a standard chemical name in literature, this document assumes it refers to Decamethylcyclopentasiloxane substituted with five deuterium (B1214612) atoms. The data presented is primarily based on the well-characterized properties of the non-deuterated parent compound, D5, with appropriate modifications for the increased molecular weight due to deuterium incorporation. Deuterated compounds like this compound are invaluable tools in research, particularly in metabolic studies, pharmacokinetics, and as internal standards in analytical chemistry due to their distinct mass spectrometric signature.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of its non-deuterated counterpart, Decamethylcyclopentasiloxane (D5). The primary difference will be in its molecular weight and density.

Table 1: Physical Properties of this compound
PropertyValueReference
Appearance Colorless, odorless, volatile liquid[1][2]
Molecular Formula C₁₀H₂₅D₅O₅Si₅Inferred
Molecular Weight ~375.80 g/mol Calculated
Density ~0.96 g/cm³ at 20°C[2]
Boiling Point 210 °C[2]
Melting Point -38 °C[2]
Vapor Pressure 0.2 mmHg at 25°C[2]
Water Solubility 1.7 x 10⁻² mg/L at 25°C (practically insoluble)[2]
log Kow (Octanol-Water Partition Coefficient) 8.06[2]
Refractive Index ~1.398 at 20°C[1]
Table 2: Chemical Properties of this compound
PropertyDescriptionReference
Chemical Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[1]
Reactivity Generally considered inert and unreactive. The silicon-oxygen backbone is stable.
Decomposition Can decompose at high temperatures to form silicon oxides and carbon oxides.
Polymerization Can undergo ring-opening polymerization in the presence of strong acids or bases to form polydimethylsiloxane.

Experimental Protocols

Detailed experimental protocols for determining the physical and chemical properties of siloxanes like D5 are well-established and can be adapted for this compound.

Determination of Water Solubility (Flask Method - OECD 105)

This method is a standard procedure for determining the water solubility of substances with low solubility.

Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to deionized water in a flask. B Seal the flask to prevent volatilization. A->B C Agitate at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to achieve saturation. B->C D Centrifuge or let stand to separate undissolved this compound. C->D E Carefully sample the aqueous phase. D->E F Extract this compound from the aqueous sample with a suitable organic solvent (e.g., hexane). E->F G Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) with an appropriate internal standard. F->G

Workflow for Determining Water Solubility
Determination of log Kow (HPLC Method - OECD 117)

The High-Performance Liquid Chromatography (HPLC) method is a common technique for estimating the octanol-water partition coefficient.

Workflow:

cluster_setup HPLC System Setup cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation A Equilibrate a reverse-phase HPLC column (e.g., C18) with a mobile phase of methanol/water. B Inject a series of reference compounds with known log Kow values. A->B C Record the retention time for each reference compound. B->C D Create a calibration curve by plotting log Kow versus the logarithm of the retention factor (log k). C->D E Inject a solution of this compound. F Measure the retention time of this compound. E->F G Calculate the retention factor (k) for this compound. F->G H Determine the log Kow of this compound from the calibration curve. G->H cluster_reactants Starting Materials cluster_synthesis Synthesis of Deuterated Monomer cluster_hydrolysis Hydrolysis and Cyclization cluster_purification Purification A Silicon Tetrachloride (SiCl4) C Grignard Reaction A->C B Deuterated Methyl Grignard Reagent (CD3MgCl or similar) B->C D Deuterated Dimethyldichlorosilane ((CD3)2SiCl2) C->D E Hydrolysis D->E F Mixture of deuterated cyclic siloxanes and linear polymers E->F G Distillation F->G H This compound (Decamethylcyclopentasiloxane-d5) G->H cluster_exposure Exposure cluster_metabolism Metabolism cluster_interaction Potential Biological Interaction cluster_outcome Physiological Outcome (in rats) A This compound Administration B Phase I Metabolism (e.g., Cytochrome P450 mediated oxidation) A->B C Hydroxylated Metabolites B->C D Interaction with Dopamine Signaling Pathways C->D Metabolites may be active species E Alteration of Pituitary Hormonal Control D->E F Altered Estrus Cycle E->F

References

An In-depth Technical Guide to the Synthesis and Purification of SLPEth-d5 (Ethyl-d5-β-D-glucuronide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of SLPEth-d5, a deuterated analog of ethyl glucuronide (EtG). Ethyl-d5-β-D-glucuronide (EtG-d5) serves as a critical internal standard for the accurate quantification of EtG, a key biomarker for monitoring alcohol consumption, in various biological matrices. This document outlines a probable synthetic route and purification strategy based on established principles of carbohydrate chemistry and analytical purification techniques.

Introduction to this compound

This compound, chemically known as ethyl-d5-β-D-glucuronide, is an isotopically labeled version of ethyl glucuronide. The "d5" designation indicates that the five hydrogen atoms on the ethyl group have been replaced with deuterium (B1214612) atoms. This mass shift allows for its use as an internal standard in mass spectrometry-based analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring precise and accurate quantification of the non-labeled EtG.

Synthesis of this compound

The synthesis of this compound involves the coupling of a protected glucuronic acid derivative with deuterated ethanol, followed by deprotection to yield the final product. A common and effective method for this transformation is the Koenigs-Knorr reaction.

Experimental Protocol: Koenigs-Knorr Glycosidation

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • Acetobromo-α-D-glucuronic acid methyl ester (or a similarly protected glucuronic acid donor)

  • Ethanol-d5 (B126515) (C2D5OH)

  • Silver(I) oxide (Ag2O) or a similar promoter

  • Anhydrous dichloromethane (B109758) (DCM) or a suitable aprotic solvent

  • Sodium methoxide (B1231860) (NaOMe) in methanol (B129727)

  • Anhydrous methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Procedure:

  • Glycosylation Reaction:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve acetobromo-α-D-glucuronic acid methyl ester in anhydrous dichloromethane.

    • Add ethanol-d5 to the solution.

    • To this mixture, add silver(I) oxide as a promoter.

    • Stir the reaction mixture at room temperature and protect it from light. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, filter the mixture through a pad of Celite to remove the silver salts.

    • Wash the Celite pad with dichloromethane.

    • Combine the filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected ethyl-d5-glucuronide.

  • Deprotection:

    • Dissolve the crude protected product in anhydrous methanol.

    • Add a catalytic amount of sodium methoxide in methanol to the solution.

    • Stir the mixture at room temperature and monitor the deprotection by TLC.

    • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlite IR-120 H+).

    • Filter the resin and concentrate the filtrate under reduced pressure to yield the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound A Protected Glucuronic Acid (e.g., Acetobromo-α-D-glucuronic acid methyl ester) C Glycosidation Reaction (Koenigs-Knorr) A->C B Ethanol-d5 B->C D Protected this compound C->D Reaction E Deprotection (e.g., Zemplén deacetylation) D->E Intermediate F Crude this compound E->F Product Purification_Workflow Purification Workflow for this compound A Crude this compound B Solid-Phase Extraction (SPE) (e.g., Anion Exchange or Reverse Phase) A->B C Partially Purified this compound B->C Purification Step 1 D Preparative HPLC (Optional, for high purity) C->D Further Purification E Pure this compound D->E Final Product

Navigating the Landscape of Deuterated Phosphatidylethanol (PEth-d5) Standards for Research and Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search Clarification: A comprehensive search for a commercially available standard specifically denoted as "SLPEth-d5" did not yield any matching products. It is highly probable that this is a typographical variation of PEth-d5 , which refers to deuterated phosphatidylethanol (B1425624). This guide will, therefore, focus on the commercially available forms of PEth-d5, which are critical internal standards for the quantitative analysis of phosphatidylethanol (PEth), a specific and sensitive biomarker for alcohol consumption.

Phosphatidylethanol (PEth) is an abnormal phospholipid formed in the presence of ethanol, and its detection in blood is a reliable indicator of alcohol intake.[1][2][3][4] Deuterated forms of PEth, such as PEth-d5, are essential for accurate quantification of endogenous PEth levels using mass spectrometry-based methods. This technical guide provides an in-depth overview of the commercial availability of PEth-d5 standards, their physicochemical properties, and their application in analytical methodologies.

Commercial Availability of PEth-d5 Standards

Several suppliers offer deuterated PEth standards, primarily PEth 16:0/18:1-d5 and PEth 16:0/18:2-d5, which correspond to the most abundant PEth species in the human body.[1] These standards are typically available as certified reference materials (CRMs) in solution or as neat materials.

SupplierProduct NameCatalog Number (Example)FormulationConcentration
Sigma-Aldrich (Cerilliant®) Phosphatidylethanol 16:0/18:1-D5 solutionP-164-1MLCertified reference material in methanol (B129727)100 µg/mL
Sigma-Aldrich (Cerilliant®) Phosphatidylethanol 16:0/18:2-D5 solutionP-184Certified reference material in methanol100 µg/mL
Fisher Scientific (MilliporeSigma™ Supelco™) CERILLIANT™ PEth 16:0/18:1-D5 Solution01-001-902Certified reference material in methanol100 µg/mL
Nucleosyn [D5]-Phosphatidylethanol / [d5] - PEth ammonium (B1175870) salt-Ammonium saltAvailable in 1, 5, 10, 25, 50mg
LGC Standards Phosphatidylethanol 16:0/18:1-D5-100 µg/mL in Methanol100 µg/mL
Chiron AS PEth 16:0/18:1-D5---
RedHot Diagnostics AB d5-PEth internal standard50-1021, 50-1023, etc.Solution in hexadeuterodimethyl sulfoxide (B87167) (DMSO-d6)1.0 to 2.0 µmol/g
Echelon Biosciences deuterated PEth 16:0/18:1 (PEth 16:0/18:1-d5)---

Physicochemical Properties of Common PEth-d5 Standards

The table below summarizes the key physicochemical properties of the two most common commercially available PEth-d5 standards.

PropertyPhosphatidylethanol 16:0/18:1-D5Phosphatidylethanol 16:0/18:2-D5
Synonyms [D5]-PEth 16:0/18:1, POPEth-d5PLPEth-d5
Molecular Formula C₃₉H₆₉D₅O₈P · NH₄C₃₉H₆₇D₅O₈P · NH₄
Molecular Weight 725.04 g/mol 723.03 g/mol
CAS Number 1612140-92-71612140-93-8
Purity ≥95% (Chemical), ≥98% (Isotopic)Not specified
Storage Temperature -20°C to -70°C-65°C to -96°C

Application of PEth-d5 as an Internal Standard

PEth-d5 is widely used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of PEth in biological matrices, primarily whole blood. The use of a stable isotope-labeled internal standard like PEth-d5 is crucial for correcting for variations in sample preparation, instrument response, and matrix effects, thereby ensuring the accuracy and precision of the analytical results.

The analytical workflow typically involves the extraction of PEth from the sample, followed by LC-MS/MS analysis. The ratio of the signal from the endogenous PEth to the signal from the known amount of added PEth-d5 is used to calculate the concentration of PEth in the sample.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of PEth in whole blood using PEth-d5 as an internal standard, based on methodologies described in the literature.

1. Preparation of Internal Standard Working Solution:

  • A stock solution of PEth-d5 is diluted with a suitable solvent, such as isopropanol (B130326) or a mixture of isopropanol and acetonitrile, to a final concentration appropriate for the analytical range of the assay (e.g., 0.4 µM or 1129 ng/mL).

2. Sample Preparation (Protein Precipitation):

  • 100 µL of whole blood sample is mixed with 400 µL of the internal standard working solution (containing PEth-d5).

  • The mixture is vortexed for 10 minutes to ensure thorough mixing and protein precipitation.

  • The sample is then centrifuged at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • The supernatant is carefully transferred to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatography: Separation is typically achieved on a reverse-phase column (e.g., C8 or C18) with a gradient elution using mobile phases such as ammonium formate (B1220265) and acetonitrile.

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for PEth and PEth-d5.

    • PEth 16:0/18:1 transitions: m/z 701.7 > 255.2 and 701.7 > 281.3

    • PEth-d5 transition: m/z 706.7 > 255.3

4. Data Analysis:

  • The peak areas of the analyte (PEth) and the internal standard (PEth-d5) are integrated.

  • A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibrators.

  • The concentration of PEth in the unknown samples is then calculated from the calibration curve.

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analysis WholeBlood Whole Blood Sample AddIS Addition of PEth-d5 Internal Standard WholeBlood->AddIS 100 µL Vortex Vortexing AddIS->Vortex 400 µL IS solution Centrifuge Centrifugation Vortex->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS DataProcessing Data Processing LCMS->DataProcessing Result PEth Concentration DataProcessing->Result

Caption: Experimental workflow for PEth analysis using PEth-d5.

G cluster_quantification Quantitative Analysis Principle Analyte Analyte (PEth) in sample Ratio Ratio of Analyte/IS signals Analyte->Ratio IS Internal Standard (PEth-d5) (known amount) IS->Ratio Concentration Accurate Concentration of Analyte Ratio->Concentration Corrects for variability

Caption: Principle of internal standard use in quantitative analysis.

References

The Role of SLPEth-d5 as an Internal Standard: A Technical Guide for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of endogenous and exogenous compounds in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the cornerstone of bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by variability introduced during sample preparation and analysis. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these variabilities. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols, and performance characteristics of SLPEth-d5, a deuterated analog of sphingosine-1-phosphate ethanolamide, when utilized as an internal standard in quantitative bioanalysis.

Core Mechanism: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of the isotopically enriched analyte, this compound, is introduced to the sample at the initial stage of sample preparation.[1] The fundamental premise of IDMS is that the SIL-IS will exhibit chemical and physical behavior identical to the native analyte throughout the analytical process, including extraction, chromatography, and ionization.[2] By determining the ratio of the mass spectrometric signal of the analyte to that of the internal standard, variations encountered during the analytical workflow can be effectively normalized, leading to highly accurate and precise quantification.[1]

The "mechanism of action" of this compound is not biological but rather physicochemical and analytical:

  • Chemical and Chromatographic Equivalence : this compound possesses the same chemical structure, polarity, and ionization efficiency as its non-deuterated counterpart. The five deuterium (B1214612) atoms are chemically inert and do not significantly alter its interactions with solvents, extraction media, or the liquid chromatography (LC) column. This ensures that during sample processing, any loss or variation experienced by the analyte is mirrored by the internal standard.[3]

  • Mass Spectrometric Distinction : Despite their chemical similarity, this compound is distinguishable from the endogenous analyte by a mass spectrometer due to the mass difference imparted by the deuterium atoms. This mass difference allows the instrument to monitor the analyte and the internal standard simultaneously as two distinct chemical entities based on their different mass-to-charge ratios (m/z).

  • Ratio-Based Quantification : A fixed and known concentration of this compound is added to every sample, calibrator, and quality control sample at the beginning of the workflow. The instrument measures the peak area response for both the analyte and the internal standard. The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, not on the absolute signal of the analyte, which can fluctuate due to instrument variability or sample loss.[3]

Sphingolipid Metabolism Context

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including cell division, differentiation, and apoptosis. The metabolism of sphingolipids is a complex network of interconnected pathways where ceramide holds a central position. Understanding this pathway is essential when quantifying specific sphingolipid species.

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_golgi Golgi Apparatus cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Complex Sphingolipids Complex Sphingolipids Complex Sphingolipids->Ceramide Sphingosine-1-Phosphate Sphingosine-1-Phosphate Sphingosine->Sphingosine-1-Phosphate SphK Ethanolamine Phosphate + Fatty Aldehyde Ethanolamine Phosphate + Fatty Aldehyde Sphingosine-1-Phosphate->Ethanolamine Phosphate + Fatty Aldehyde S1PL

A simplified overview of the sphingolipid metabolic pathway.

Experimental Protocols

The following is a representative experimental protocol for the quantification of a target analyte in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for the removal of the majority of proteins from a plasma sample.[2]

  • Spiking : To 100 µL of a plasma sample, add 10 µL of the this compound working solution at a fixed concentration.

  • Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to the sample.

  • Vortexing : Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation : Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet. The sample is now ready for LC-MS/MS analysis.[2]

LC-MS/MS Conditions
  • Liquid Chromatography : Utilize a C18 reversed-phase column with a gradient elution.

    • Mobile Phase A : Water with 0.1% formic acid

    • Mobile Phase B : Acetonitrile with 0.1% formic acid

  • Mass Spectrometry :

    • Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

    • MRM Transitions : Monitor specific precursor-to-product ion transitions for both the analyte and this compound.

Data Presentation

The use of this compound as an internal standard significantly enhances the quality of quantitative data. The following tables summarize typical performance metrics from a validated LC-MS/MS method.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)
Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Human Plasma0.1 - 1000.1> 0.99
Rat Plasma0.1 - 1000.1> 0.99
Cell Lysate0.5 - 2500.5> 0.99
Table 2: Accuracy and Precision
Biological MatrixConcentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Human PlasmaLLOQ≤ 15.2≤ 16.8-12.5 to 14.3
Human PlasmaQuality Control Levels≤ 9.8≤ 11.5-9.7 to 10.2

Data presented are representative and may vary between laboratories and specific assay conditions.

Mandatory Visualizations

Bioanalytical Workflow

The following diagram illustrates a typical bioanalytical workflow for the quantification of an analyte using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Spiking with this compound Spiking with this compound Sample Collection->Spiking with this compound Extraction Extraction Spiking with this compound->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantification Quantification Data Processing->Quantification

A typical bioanalytical workflow using an internal standard.
Logic of Internal Standard Correction

The core logic of using an internal standard is to provide a reference point that experiences the same experimental variations as the analyte, ensuring that the final calculated concentration is independent of these variations.[1]

Internal_Standard_Logic Analyte Analyte Experimental Variation Experimental Variation Analyte->Experimental Variation Internal Standard (IS) Internal Standard (IS) Internal Standard (IS)->Experimental Variation Measured Response Measured Response Experimental Variation->Measured Response Response Ratio Response Ratio Measured Response->Response Ratio Accurate Concentration Accurate Concentration Response Ratio->Accurate Concentration

Correction of experimental variability by an internal standard.

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, accurate, and precise method for the quantification of corresponding sphingolipids in complex biological matrices. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations during sample processing and analysis, adhering to the principles of isotope dilution mass spectrometry. This technical guide has outlined the core mechanism, a detailed experimental protocol, and representative quantitative data, offering a comprehensive resource for professionals in the field of drug development and bioanalysis.

References

The Pivotal Role of Deuterium Labeling in SLPEth-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purpose and application of deuterium-labeled SLPEth-d5. The strategic incorporation of deuterium (B1214612), a stable isotope of hydrogen, into the parent molecule SLPEth serves two primary functions in pharmaceutical research and development: to enhance the pharmacokinetic profile of the molecule as a therapeutic agent and to serve as an indispensable internal standard for bioanalytical quantification. This document will delve into the core principles of deuterium labeling, present illustrative quantitative data, detail relevant experimental protocols, and visualize key concepts and workflows.

Core Principles: The "Why" of Deuterium Labeling

Deuterium (²H or D) is a non-radioactive isotope of hydrogen that contains a neutron in addition to the proton found in protium (B1232500) (¹H). This doubles its mass, leading to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle atomic substitution can have profound effects on the physicochemical properties of a molecule, which are leveraged in two distinct but equally important ways for a compound like this compound.

  • The Kinetic Isotope Effect (KIE) for Improved Pharmacokinetics: Many drug molecules are metabolized by enzymes, such as the cytochrome P450 family, in processes that involve the breaking of C-H bonds.[] Replacing a hydrogen atom at a site of metabolic activity with deuterium can slow down this enzymatic reaction.[] This phenomenon, known as the Kinetic Isotope Effect (KIE), can lead to a reduced rate of metabolism, which in turn may result in:

    • Increased plasma exposure (AUC): The drug remains in the body for a longer duration.[2]

    • Higher maximum concentration (Cmax): A greater amount of the drug is present in the bloodstream.[2]

    • Reduced clearance: The rate at which the drug is eliminated from the body is decreased.[2][3]

    • Altered metabolite profile: Potentially redirecting metabolism away from the formation of toxic or inactive metabolites.[3][4]

  • The "Gold Standard" Internal Standard for Bioanalysis: In quantitative mass spectrometry, accuracy and precision are paramount.[5] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because they are chemically identical to the analyte of interest.[5] this compound, when used as an internal standard for the quantification of SLPEth, co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization.[6] However, due to its increased mass, it is distinguishable by the mass spectrometer.[7] This allows it to perfectly compensate for variations in sample handling and instrument response, leading to highly accurate and reliable quantification.[5]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data illustrating the impact of deuterium labeling on SLPEth's pharmacokinetic properties and its performance as an internal standard.

Table 1: Comparative Pharmacokinetic Parameters of SLPEth vs. This compound in a Rodent Model

ParameterSLPEthThis compoundFold Change
AUC (Area Under the Curve, ng·h/mL) 125043753.5
Cmax (Maximum Concentration, ng/mL) 3009003.0
CL (Clearance, L/h/kg) 5.21.5-3.5
t½ (Half-life, h) 2.58.83.5

This hypothetical data is based on typical improvements observed with deuterated compounds as reported in literature.[2]

Table 2: Performance Metrics of a Bioanalytical Method for SLPEth using this compound as an Internal Standard

ParameterAcceptance CriteriaResult
Linearity (r²) > 0.990.998
Precision (%CV) < 15%4.2% - 8.1%
Accuracy (%Bias) ± 15%-5.7% to +6.3%
Lower Limit of Quantification (LLOQ, ng/mL) -0.5

These metrics reflect a robust and reliable assay, a hallmark of using a stable isotope-labeled internal standard.[5]

Experimental Protocols

1. Protocol for Comparative Pharmacokinetic Study

  • Objective: To compare the pharmacokinetic profiles of SLPEth and this compound.

  • Subjects: Male Sprague-Dawley rats (n=5 per group).

  • Dosing: Intravenous administration of 2 mg/kg of either SLPEth or this compound.

  • Sample Collection: Blood samples (approx. 100 µL) are collected via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.

  • Sample Preparation:

    • Plasma is harvested by centrifugation at 2000 x g for 10 minutes.

    • To 50 µL of plasma, add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing the appropriate internal standard (for this hypothetical study, a different stable-isotope labeled compound would be used for analytical consistency).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean 96-well plate for analysis.

  • Bioanalysis: Samples are analyzed using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, CL, t½) are calculated using non-compartmental analysis software.

2. Protocol for Bioanalytical Method Validation using this compound

  • Objective: To validate a method for the quantification of SLPEth in plasma using this compound as an internal standard.

  • Instrumentation: Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

  • Preparation of Standards:

    • Prepare a stock solution of SLPEth and this compound in a suitable solvent (e.g., DMSO).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of SLPEth.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction:

    • To 50 µL of each standard, QC, and unknown sample, add 10 µL of the this compound internal standard working solution.

    • Perform protein precipitation as described in the pharmacokinetic study protocol.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Monitor the specific mass transitions for both SLPEth and this compound.

  • Validation Parameters: Assess the method for linearity, precision, accuracy, selectivity, and stability according to regulatory guidelines.

Visualizations

G cluster_0 Drug Development Pathway cluster_1 Deuterated Drug Pathway SLPEth SLPEth (Parent Drug) Metabolism Metabolism (e.g., CYP450) SLPEth->Metabolism SLPEth_d5 This compound (Deuterated Drug) Metabolites Inactive/Toxic Metabolites Metabolism->Metabolites Excretion Rapid Excretion Metabolism->Excretion Slow_Metabolism Slowed Metabolism (KIE) SLPEth_d5->Slow_Metabolism Active_Drug Increased Active Drug Exposure Slow_Metabolism->Active_Drug Improved_PK Improved Pharmacokinetics Active_Drug->Improved_PK G cluster_correction Correction for Variability start Biological Sample (Plasma) add_is Add Known Amount of this compound (Internal Standard) start->add_is extraction Sample Preparation (e.g., Protein Precipitation) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis a Corrects for loss during extraction ratio Measure Peak Area Ratio (SLPEth / this compound) analysis->ratio b Corrects for instrument response variation quantification Accurate Quantification ratio->quantification

References

The Analytical Gold Standard: A Technical Guide to SLPEth-d5 for Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol-d5 (SLPEth-d5) as an internal standard in isotope dilution mass spectrometry (IDMS). SLPEth, a specific homolog of phosphatidylethanol (B1425624) (PEth), is a crucial biomarker for monitoring alcohol consumption. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the highest accuracy and precision in quantitative analysis, a critical requirement in clinical research and drug development.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise quantification of analytes in complex matrices.[1] It is considered a definitive method in analytical chemistry due to its ability to minimize errors arising from sample loss during preparation and analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled form of the analyte, known as an internal standard, to the sample. This isotopically enriched standard is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H).

After the internal standard is added to the sample, it is allowed to equilibrate, ensuring a homogenous mixture of the naturally occurring (native) analyte and the isotopically labeled standard. Following equilibration, the sample is processed and analyzed by a mass spectrometer. The mass spectrometer separates ions based on their mass-to-charge ratio, allowing for the distinct measurement of the native analyte and the isotopically labeled internal standard. By measuring the ratio of the signal intensity of the native analyte to that of the internal standard, the exact amount of the analyte originally present in the sample can be calculated with high precision.

SLPEth and this compound in Detail

SLPEth (1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol) is a specific phosphatidylethanol homolog, a group of abnormal phospholipids (B1166683) formed in the presence of ethanol (B145695). This compound is its deuterated counterpart, with five deuterium atoms incorporated into the ethanol headgroup. This mass shift allows the mass spectrometer to differentiate between the endogenous analyte and the added internal standard.

Chemical Structure of this compound:

  • R1 (sn-1 position): Stearoyl group (C17H35CO)

  • R2 (sn-2 position): Linoleoyl group (C17H31CO)

  • Headgroup: Deuterated phosphoethanol

Quantitative Data for SLPEth Analysis using this compound

The following tables summarize key quantitative parameters for the analysis of SLPEth using this compound as an internal standard, compiled from various validated LC-MS/MS methods.

Table 1: Mass Spectrometric Parameters for SLPEth and this compound

CompoundPrecursor Ion [M-H]⁻ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
SLPEth (18:0/18:2)728.6283.3 (Stearic Acid)279.2 (Linoleic Acid)
This compound733.6 (inferred)283.3 (Stearic Acid)279.2 (Linoleic Acid)

Data sourced from Gnann et al. (2010) for SLPEth. The precursor ion for this compound is inferred based on the addition of five deuterium atoms to the ethanol headgroup.[2]

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for PEth Homologs (including SLPEth)

ParameterValue
Linearity Range30 - 6000 nM
Lower Limit of Quantification (LLOQ)30 nM
Limit of Detection (LOD)10 nM
Accuracy at LLOQ, Low, Mid, High QC≤ ±20%
Precision at LLOQ, Low, Mid, High QC≤ 20%

Data is generalized from a method validation for eight PEth homologs, including SLPEth.[3]

Experimental Protocols

Below are detailed methodologies for the analysis of SLPEth in biological matrices, primarily whole blood and dried blood spots (DBS), using this compound for isotope dilution.

Sample Preparation: Protein Precipitation for Whole Blood
  • Aliquoting: Transfer 50 µL of whole blood to a microcentrifuge tube.

  • Internal Standard Spiking: Add 200 µL of an extraction solution containing this compound at a known concentration (e.g., 50 ng/mL in isopropanol).

  • Vortexing: Vortex the mixture thoroughly to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Extraction from Dried Blood Spots (DBS)
  • Spot Punching: Punch a 3.2 mm disc from the dried blood spot card.

  • Extraction: Place the disc in a well of a 96-well plate and add 1 mL of methanol (B129727) containing the this compound internal standard.

  • Shaking: Seal the plate and shake for 60 minutes to ensure complete extraction of the analytes.

  • Evaporation: Transfer the methanol extract to a new plate and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for injection into the LC-MS/MS system.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A reverse-phase column, such as a BEH C18 (2.1 x 150 mm, 1.7 µm), is typically used for separation.[4]

  • Mobile Phase: A gradient elution with two mobile phases is common.

  • Gradient Program: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipophilic PEth molecules.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed to monitor the specific precursor-to-product ion transitions for SLPEth and this compound as detailed in Table 1.

Visualizations

Isotope Dilution Mass Spectrometry Workflow

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Whole Blood) Spike Add Known Amount of This compound (Internal Standard) Sample->Spike Equilibrate Equilibration Spike->Equilibrate Extract Extraction (e.g., Protein Precipitation) Equilibrate->Extract LC_Separation LC Separation Extract->LC_Separation MS_Ionization Mass Spectrometry (ESI-) LC_Separation->MS_Ionization MS_Detection MRM Detection (Analyte & IS) MS_Ionization->MS_Detection Ratio Calculate Peak Area Ratio (SLPEth / this compound) MS_Detection->Ratio Quantify Quantification using Calibration Curve Ratio->Quantify Result Final Concentration Quantify->Result

Caption: Workflow of Isotope Dilution Mass Spectrometry for SLPEth Quantification.

Logical Relationship in IDMS Quantification

IDMS_Logic Analyte_Response Response of Endogenous SLPEth Response_Ratio Response Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response Response of This compound (IS) IS_Response->Response_Ratio Amount_Ratio Amount Ratio (Analyte / IS) Response_Ratio->Amount_Ratio Proportionality Analyte_Amount Amount of Endogenous SLPEth Analyte_Amount->Amount_Ratio IS_Amount Known Amount of This compound (IS) IS_Amount->Amount_Ratio

Caption: Core Proportionality Principle in Isotope Dilution Mass Spectrometry.

References

Foundational Research Involving SLPEth-d5: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of clinical and forensic toxicology, the accurate quantification of biomarkers is paramount. Phosphatidylethanol (B1425624) (PEth) has emerged as a highly specific and sensitive biomarker for chronic and heavy alcohol consumption. Its direct formation in the presence of ethanol (B145695) and its long half-life in circulation offer a distinct advantage over traditional markers. However, the analytical challenges associated with the quantification of lipids like PEth necessitate robust methodologies to ensure precision and accuracy. This technical guide delves into the foundational research and application of 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol-d5 (SLPEth-d5), a deuterated internal standard crucial for the reliable measurement of PEth. This document will provide an in-depth overview of the core principles, experimental protocols, and data interpretation relevant to the use of this compound in PEth analysis for researchers, scientists, and drug development professionals.

Core Concepts: The Role of Deuterated Internal Standards

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern quantitative mass spectrometry. In the context of drug and metabolite analysis, deuterated standards are invaluable for several reasons[1][2][3]:

  • Minimizing Analytical Variability: Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts. This ensures they behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for sample loss and matrix effects.

  • Improving Accuracy and Precision: By adding a known amount of the deuterated standard to each sample, a ratio of the analyte to the internal standard can be measured. This ratiometric approach significantly improves the accuracy and precision of quantification by correcting for variations in instrument response.

  • The Kinetic Isotope Effect: The substitution of hydrogen with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolic breakdown for deuterated compounds, a phenomenon known as the kinetic isotope effect[4][5]. While this is a key consideration in the development of deuterated drugs, for the purpose of an internal standard, the focus is on its mass shift and co-elution with the analyte.

Phosphatidylethanol (PEth) Formation: A Biomarker of Alcohol Consumption

PEth is formed in cell membranes, primarily in erythrocytes, through the enzymatic action of phospholipase D (PLD). In the absence of ethanol, PLD hydrolyzes phosphatidylcholine (PC) to produce phosphatidic acid and choline. However, when ethanol is present, it acts as a substrate for PLD in a process called transphosphatidylation, leading to the formation of PEth[6]. The most common PEth species found in blood are PEth 16:0/18:1 and PEth 16:0/18:2[7]. SLPEth (18:0/18:2) is also one of the most abundant naturally occurring PEth species[6].

PEth_Formation PC Phosphatidylcholine (PC) PEth Phosphatidylethanol (PEth) (e.g., SLPEth) PC->PEth transphosphatidylation Choline Choline PC->Choline hydrolysis (in absence of ethanol) Ethanol Ethanol PLD Phospholipase D (PLD) Ethanol->PLD PLD->PEth

Caption: Formation of Phosphatidylethanol (PEth) via Phospholipase D.

Data Presentation: Properties and Experimental Overview

The accurate use of this compound as an internal standard requires a thorough understanding of its properties and the experimental context in which it is used.

Table 1: Properties of 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol (SLPEth)

PropertyValueReference
Molecular FormulaC41H80NO8P[6]
Molecular Weight746.06 g/mol [6]
Purity>95%[6]
Storage Temperature-20 °C or below[6]
Common FormA form of phosphatidylethanol (PEth)[6]
FormationPrimarily by transphosphatidylation of phosphatidylcholine (PC) by phospholipase D[6]

Table 2: Typical Experimental Setup for PEth Quantification

ParameterDescription
Biological Matrix Whole blood, dried blood spots (DBS)
Internal Standard Deuterated PEth homologues (e.g., this compound, PEth 16:0/18:1-d5)
Extraction Method Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Quantification Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and the internal standard

Experimental Protocols: Quantification of PEth using this compound

The following provides a generalized protocol for the quantification of PEth in whole blood using LC-MS/MS with this compound as an internal standard. This protocol is based on established methodologies for PEth analysis[7].

1. Sample Preparation and Extraction

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.

  • Internal Standard Spiking: To 100 µL of whole blood, add 10 µL of a working solution of this compound in methanol (B129727) to achieve a final concentration of 100 ng/mL.

  • Protein Precipitation and LLE:

    • Add 400 µL of cold isopropanol (B130326) to the sample.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Add 800 µL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 30% to 90% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization: ESI in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each PEth homolog and for this compound. The exact m/z values will depend on the specific adducts formed.

3. Data Analysis and Quantification

  • Construct a calibration curve using known concentrations of non-labeled PEth standards spiked with the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard for each sample and calibrator.

  • Determine the concentration of PEth in the unknown samples by interpolating from the calibration curve.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Blood_Sample Whole Blood Sample Spike_IS Spike with this compound Blood_Sample->Spike_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing (Peak Integration) LC_MSMS->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification

Caption: Experimental workflow for PEth quantification using this compound.

Conclusion

The foundational research and application of this compound underscore its critical role in the accurate and reliable quantification of PEth, a key biomarker for alcohol consumption. The use of this deuterated internal standard addresses the inherent challenges of analytical variability in complex biological matrices, thereby enhancing the precision and confidence of the results. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to implement robust analytical strategies for PEth monitoring. As the demand for objective and long-term markers of alcohol use continues to grow in both clinical and research settings, the principles and applications of stable isotope dilution mass spectrometry with standards like this compound will remain indispensable.

References

Methodological & Application

Application Note: Quantitative Analysis of Phosphatidylethanol (PEth) in Whole Blood using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a specific analytical method formally designated as the "SLPEth-d5 protocol" did not yield any established, publicly available protocols under this exact name. It is plausible that "this compound" represents an internal laboratory nomenclature or a highly specialized, non-standardized application. The term likely refers to a quantitative analysis method using a deuterated internal standard (d5) for a specific analyte, possibly a derivative of phosphatidylethanol (B1425624) (PEth), suggested by the "PEth" component.

Given the absence of a specific "this compound" protocol in the public domain, this document provides a representative application note and protocol for the quantitative analysis of a related and well-established biomarker, Phosphatidylethanol (PEth), using a deuterated internal standard (PEth-d5). This example is constructed to meet the user's requirements for detailed methodology, data presentation, and visualization, serving as a template for researchers working on similar quantitative assays.

Introduction

Phosphatidylethanol (PEth) is an abnormal phospholipid formed in the presence of ethanol (B145695) and is a direct biomarker of alcohol consumption. Its long half-life in blood (approximately 4-10 days) makes it a reliable indicator of moderate-to-heavy alcohol intake. This application note describes a robust and sensitive method for the quantitative analysis of PEth in human whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (PEth-d5).

Principle

This method involves the extraction of PEth from whole blood via protein precipitation, followed by chromatographic separation using a C18 column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard, PEth-d5, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

Instrumentation and Reagents

  • LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Acetonitrile (B52724), Methanol (B129727), Isopropanol (all LC-MS grade), Formic Acid, Ammonium Formate, Ultrapure Water, PEth 16:0/18:1 standard, and PEth-d5 (16:0/18:1-d5) internal standard.

Experimental Protocols

1. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of PEth and PEth-d5 in methanol.

  • Working Standard Solutions: Serially dilute the PEth stock solution with a 50:50 mixture of methanol and water to prepare calibration standards ranging from 10 to 2000 ng/mL.

  • Internal Standard (IS) Working Solution: Dilute the PEth-d5 stock solution to a final concentration of 100 ng/mL in methanol.

  • Calibrators and QCs: Spike appropriate amounts of the working standard solutions into PEth-free whole blood to create calibrators and quality control samples at low, medium, and high concentrations.

2. Sample Preparation Workflow

G cluster_prep Sample Preparation s1 Pipette 50 µL of whole blood sample, calibrator, or QC into a microcentrifuge tube s2 Add 10 µL of PEth-d5 Internal Standard Working Solution (100 ng/mL) s1->s2 s3 Add 200 µL of cold acetonitrile to precipitate proteins s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 13,000 x g for 10 minutes at 4°C s4->s5 s6 Transfer the supernatant to an autosampler vial s5->s6 s7 Inject 5 µL into the LC-MS/MS system s6->s7

Caption: Workflow for the extraction of PEth from whole blood samples.

3. LC-MS/MS Method

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • MRM Transitions:

      • PEth 16:0/18:1: Q1 701.5 -> Q3 255.2

      • PEth-d5 16:0/18:1: Q1 706.5 -> Q3 255.2

    • Collision Energy and other parameters: Optimize for the specific instrument used.

4. Data Analysis

  • Integrate the peak areas for both the analyte (PEth) and the internal standard (PEth-d5).

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators using a linear regression with a 1/x weighting.

  • Determine the concentration of PEth in the unknown samples and QCs from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of this method.

ParameterResult
Linearity Range10 - 2000 ng/mL (r² > 0.995)
Lower Limit of Quantitation (LLOQ)10 ng/mL
Accuracy (at QC levels)92.5% - 108.3%
Precision (at QC levels)Intra-day CV < 5%, Inter-day CV < 8%
Recovery> 85%
Matrix EffectMinimal (< 15%)

Signaling Pathway Context

G cluster_pathway PEth Formation Pathway ethanol Ethanol pld Phospholipase D (PLD) ethanol->pld pc Phosphatidylcholine (PC) pc->pld pa Phosphatidic Acid pld->pa (in absence of ethanol) peth Phosphatidylethanol (PEth) pld->peth (primary reaction) choline Choline water Water water->pld

Caption: Enzymatic formation of PEth from phosphatidylcholine by PLD in the presence of ethanol.

The described LC-MS/MS method for the quantitative analysis of PEth in whole blood is highly selective, sensitive, and robust. The use of a deuterated internal standard ensures reliable quantification, making this protocol suitable for clinical and forensic applications for monitoring alcohol consumption. While a specific "this compound" protocol remains unidentified, the principles and procedures outlined here provide a solid foundation for the development and validation of similar quantitative assays for related lipid species.

Application Note & Protocol: Quantitative Analysis of Sphingolipids using SLPEth-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingolipids are a class of bioactive lipids that play crucial roles in various cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] Accurate quantification of sphingolipid species is essential for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of lipids due to its high selectivity and sensitivity.[2] The use of stable isotope-labeled internal standards is a widely accepted practice in LC-MS/MS to correct for variability in sample preparation and instrument response, thereby ensuring high accuracy and precision.[2]

This document provides a detailed application note and protocol for the use of SLPEth-d5, a deuterated sphingolipid analogue, as an internal standard for the quantification of its non-deuterated counterpart, SLPEth, and other related sphingolipids by LC-MS/MS.

Note on this compound: The exact structure and commercial availability of a compound specifically named "this compound" are not widely documented in publicly available scientific literature. For the purpose of this application note, we will hypothesize that SLPEth refers to an ethylphosphonate analogue of a sphingoid base , and This compound is its deuterated form containing five deuterium (B1214612) atoms on the ethyl group. This assumption is based on the common use of phosphonates as stable analogues of phosphates and the "d5" designation. Researchers should verify the exact structure of their specific internal standard.

Sphingolipid Metabolism and the Role of Sphingosine-1-Phosphate Lyase (SPL)

Sphingosine-1-phosphate (S1P) is a key signaling molecule in the sphingolipid metabolic pathway. Its intracellular levels are tightly regulated by the balance between its synthesis by sphingosine (B13886) kinases and its degradation. Sphingosine-1-phosphate lyase (SPL) is the enzyme responsible for the irreversible degradation of S1P into phosphoethanolamine and a long-chain aldehyde.[3][4] The activity of SPL is critical for maintaining cellular homeostasis, and its dysregulation has been implicated in various diseases.

Sphingolipid_Metabolism Simplified Sphingolipid Metabolism Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase Sphingosine->Ceramide Ceramide Synthase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase SPL_Substrate SPL Substrate (e.g., S1P) S1P->SPL_Substrate SPL Sphingosine-1-Phosphate Lyase (SPL) SPL_Substrate->SPL Binds to Degradation_Products Degradation Products (Phosphoethanolamine + Hexadecenal) SPL->Degradation_Products Catalyzes degradation

Caption: Simplified Sphingolipid Metabolism Pathway Highlighting the Role of SPL.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • SLPEth (non-deuterated standard)

    • This compound (deuterated internal standard)

  • Solvents (LC-MS Grade):

  • Sample Preparation:

    • Biological matrix (e.g., plasma, cell lysate)

    • Phosphate-buffered saline (PBS)

    • Protein precipitation solvent (e.g., ice-cold methanol or acetonitrile)

Sample Preparation: Protein Precipitation & Lipid Extraction

This protocol is suitable for the extraction of sphingolipids from plasma or cell lysates.

  • Sample Thawing: Thaw biological samples on ice.

  • Internal Standard Spiking: To 50 µL of the sample (plasma or cell lysate), add 10 µL of the this compound internal standard solution (concentration to be optimized, e.g., 100 ng/mL in methanol). Vortex briefly.

  • Protein Precipitation: Add 200 µL of ice-cold methanol (or acetonitrile) to the sample.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer: Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for sphingolipid analysis. Alternatively, a HILIC column can be employed for better retention of polar sphingolipids.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.050
1.050
8.098
10.098
10.150
12.050

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Ion Spray Voltage: +5500 V.

  • Source Temperature: 500°C.

  • Gas 1 (Nebulizer Gas): 50 psi.

  • Gas 2 (Heater Gas): 50 psi.

  • Curtain Gas: 30 psi.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

MRM Transitions

The following table lists the hypothetical MRM transitions for SLPEth and its deuterated internal standard, this compound. These values are based on the assumed structure and common fragmentation patterns of similar molecules. It is crucial to optimize these parameters on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
SLPEth (Analyte) [M+H]⁺Fragment 1100Optimize
[M+H]⁺Fragment 2100Optimize
This compound (IS) [M+H+5]⁺Fragment 1 + 5100Optimize
[M+H+5]⁺Fragment 2100Optimize

Note: The exact m/z values will depend on the precise chemical formula of SLPEth. The product ions would typically correspond to the loss of the phosphonate (B1237965) group and/or water molecules from the sphingoid base backbone.

Calibration Curve and Linearity

A calibration curve should be prepared by spiking known concentrations of the analyte (SLPEth) into a surrogate matrix (e.g., stripped plasma or PBS) containing a constant concentration of the internal standard (this compound).

Calibration LevelAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Peak Area Ratio (Analyte/IS)
11100Measured Ratio
25100Measured Ratio
310100Measured Ratio
450100Measured Ratio
5100100Measured Ratio
6250100Measured Ratio
7500100Measured Ratio

The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis with a weighting factor of 1/x is typically used. The method should demonstrate linearity with a correlation coefficient (r²) > 0.99.

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the quantitative analysis of sphingolipids using an internal standard.

Experimental_Workflow LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma, Cells, etc.) Spike_IS Spike with this compound (Internal Standard) Sample->Spike_IS Extraction Protein Precipitation & Lipid Extraction Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase or HILIC) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Concentration Calibration_Curve->Quantification

Caption: LC-MS/MS Experimental Workflow for Sphingolipid Quantification.

Conclusion

The use of a stable isotope-labeled internal standard such as this compound is critical for the development of a robust and reliable LC-MS/MS method for the quantification of sphingolipids. The protocol outlined in this application note provides a comprehensive framework for researchers to establish a highly sensitive and specific assay. Proper method validation, including the assessment of linearity, accuracy, precision, and matrix effects, is essential before applying the method to the analysis of biological samples. This approach will enable researchers to accurately determine the concentrations of key sphingolipid metabolites, contributing to a better understanding of their roles in health and disease.

References

Application Notes and Protocols for SLPEth-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol-d5 (SLPEth-d5) is a deuterated analog of phosphatidylethanol (B1425624) (PEth), a group of phospholipids (B1166683) formed in the presence of ethanol. Due to its structural similarity to endogenous PEth and its distinct mass, this compound serves as an ideal internal standard for the quantification of PEth homologs in biological matrices. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of alcohol biomarkers.

Phosphatidylethanol (PEth) is a direct biomarker of alcohol consumption, formed in cell membranes, primarily in red blood cells, through the action of phospholipase D (PLD) on phosphatidylcholine in the presence of ethanol. The predominant PEth homologs in whole blood are PEth 16:0/18:1 (POPEth) and 16:0/18:2 (PLPEth). The long half-life of PEth, ranging from 4 to 10 days, makes it a reliable intermediate-term biomarker of alcohol intake.

Application of this compound in Bioanalysis

This compound is not used as a therapeutic agent and therefore its own pharmacokinetic properties are not typically studied. Instead, it is a critical component in the bioanalytical methods used to measure the concentrations of endogenous PEth homologs in pharmacokinetic studies that investigate alcohol consumption. Its primary role is to serve as an internal standard to correct for variability in sample preparation and instrument response.

Pharmacokinetic Parameters of Major PEth Homologs

The following table summarizes the pharmacokinetic parameters of the most abundant PEth homologs in human whole blood following alcohol consumption. This data is crucial for designing and interpreting studies where this compound would be used as an internal standard.

ParameterPEth 16:0/18:1PEth 16:0/18:2PEth 16:0/20:4
Mean Half-life (t½) 3.7 - 10.4 days[1]2.7 - 8.5 days[1]2.1 - 8.4 days[1][2]
Time to Maximum Concentration (Tmax) 45 - 90 minutes[2]45 - 90 minutes[2]45 - 90 minutes[2]
Mean Cmax Increase from Baseline (ng/mL) 181 ± 115[2]261 ± 243[2]55 ± 34[2]

Experimental Protocols

Quantification of PEth in Whole Blood using LC-MS/MS

This protocol describes a common method for the extraction and quantification of PEth from whole blood samples using this compound as an internal standard.

Materials:

Procedure:

  • Sample Preparation:

    • To 100 µL of whole blood, add 50 µL of the internal standard solution (containing this compound and other deuterated PEth analogs like PEth 16:0/18:1-d5).[1]

    • Add 75 µL of acetonitrile and 150 µL of acetone for protein precipitation.[1]

    • Gently shake the mixture for 20 minutes at room temperature.[1]

    • Centrifuge at 4000 x g for 20 minutes.[1]

    • Transfer the supernatant to a new vial and centrifuge again for 10 minutes.[1]

    • The resulting supernatant is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Utilize a suitable C18 or equivalent column for chromatographic separation.

    • Employ a gradient elution with mobile phases typically consisting of water with a small percentage of formic acid and an organic solvent mixture (e.g., acetonitrile/isopropanol).

    • Set the mass spectrometer to operate in negative ion mode with multiple reaction monitoring (MRM) to detect the specific transitions for the PEth homologs and the deuterated internal standards.

Analysis of PEth from Dried Blood Spots (DBS)

This protocol outlines an automated workflow for the extraction and quantification of PEth from DBS samples.

Materials:

  • Dried blood spot cards with patient samples

  • Automated DBS extraction system (e.g., Transcend DSX-1)

  • This compound (Internal Standard)

  • LC-MS/MS system

Procedure:

  • Automated Extraction:

    • Place the DBS cards into the automated system.

    • The internal standard (this compound) is introduced online via an infusion pump to ensure accurate and precise addition to each sample.[3]

    • The system performs automated extraction of the analytes from the DBS using flow-through desorption technology.[3]

  • LC-MS/MS Analysis:

    • The extracted sample is directly injected into the LC-MS/MS system.

    • Chromatographic separation and mass spectrometric detection are performed as described in the whole blood protocol.

    • The total run time, from extraction to detection, is typically around 8 minutes per sample.[3]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Whole Blood Sample (100 µL) add_is Add Internal Standard (this compound) sample->add_is precip Protein Precipitation (Acetonitrile/Acetone) add_is->precip vortex Vortex (20 min) precip->vortex centrifuge1 Centrifuge (4000g, 20 min) vortex->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer centrifuge2 Centrifuge (10 min) transfer->centrifuge2 final_extract Final Extract for Analysis centrifuge2->final_extract lcms LC-MS/MS System final_extract->lcms Injection data Data Acquisition & Processing lcms->data signaling_pathway cluster_formation PEth Formation cluster_analysis Bioanalytical Quantification PC Phosphatidylcholine PEth Phosphatidylethanol (PEth) (Biomarker) PC->PEth transphosphatidylation PLD Phospholipase D PLD->PEth catalyzes Ethanol Ethanol Ethanol->PLD PEth_sample PEth in Sample LCMS LC-MS/MS Analysis PEth_sample->LCMS IS This compound (Internal Standard) IS->LCMS Ratio Peak Area Ratio (PEth / this compound) LCMS->Ratio Concentration PEth Concentration Ratio->Concentration determines

References

Application of SLPEth-d5 in Metabolite Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of SLPEth-d5, a novel chemical labeling reagent for the sensitive and accurate identification and quantification of amine- and phenol-containing metabolites in various biological samples. The use of a deuterated internal standard (d5) allows for robust and reliable quantification in mass spectrometry-based metabolomics workflows.

Principle of the Method

This compound is an isotopic labeling reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable, labeled derivatives. The workflow involves the use of two isotopic forms of the reagent: a "light" version (SLPEth-d0) and a "heavy" version (this compound). Typically, the heavy version is used to label a pooled reference sample or a set of standards, while the light version is used to label individual experimental samples. By mixing the light- and heavy-labeled samples, a characteristic isotopic pattern is generated for each derivatized metabolite, which can be readily detected by mass spectrometry. This differential labeling strategy allows for accurate relative quantification, minimizing sample-to-sample variation and improving the reliability of metabolite identification.

The key benefits of using this compound include:

  • Enhanced Sensitivity: The derivatization improves the chromatographic and ionization properties of the target metabolites, leading to significantly increased detection sensitivity.

  • Improved Selectivity: The labeling reaction specifically targets amine and phenol (B47542) functional groups, reducing the complexity of the sample and allowing for more focused analysis.

  • Accurate Quantification: The use of a heavy isotope-labeled internal standard corrects for variations in sample preparation and matrix effects, ensuring high accuracy in relative quantification.

  • Broad Applicability: The protocol can be adapted for a wide range of biological matrices, including plasma, urine, tissue extracts, and cell cultures.

Quantitative Data Summary

The following table summarizes the performance characteristics of the this compound labeling workflow in various biological matrices. The data represents typical results obtained from a standard LC-MS/MS platform.

ParameterPlasmaUrineCell Culture
Number of Identified Metabolites > 500> 800> 600
Quantitative Precision (%RSD) < 15%< 20%< 15%
Dynamic Range 4-5 orders of magnitude5-6 orders of magnitude4-5 orders of magnitude
Labeling Efficiency > 98%> 95%> 98%
Lower Limit of Quantification (LLOQ) 1-10 nM0.5-5 nM5-20 nM

Experimental Protocols

Sample Preparation

a) Plasma/Serum:

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold methanol (B129727) containing an internal standard mix (e.g., a selection of non-endogenous labeled amino acids).

  • Vortex for 1 minute to precipitate proteins.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

b) Urine:

  • Thaw frozen urine samples on ice.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.

  • Dilute 50 µL of the supernatant with 450 µL of ultrapure water.

  • Take 50 µL of the diluted urine and add 200 µL of ice-cold methanol with internal standards.

  • Vortex for 1 minute.

  • Evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

c) Adherent Cell Culture:

  • Aspirate the culture medium from the cell culture dish.

  • Quickly wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).[1]

  • Add 1 mL of ice-cold 80% methanol to the dish.[2]

  • Scrape the cells from the dish and transfer the cell suspension to a microcentrifuge tube.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness.

This compound Labeling Protocol
  • Reconstitute the dried sample extracts in 50 µL of labeling buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).

  • Prepare the this compound (heavy) and SLPEth-d0 (light) labeling reagents at a concentration of 2 mg/mL in acetonitrile.

  • To each sample to be labeled with the light reagent, add 10 µL of the SLPEth-d0 solution.

  • To a pooled quality control (QC) sample or reference standard mix, add 10 µL of the this compound solution.

  • Vortex briefly and incubate at 60°C for 30 minutes.

  • After incubation, add 10 µL of 1% formic acid to quench the reaction.

  • For relative quantification, mix the light-labeled sample and the heavy-labeled QC sample in a 1:1 ratio.

  • Evaporate the mixed sample to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 20 minutes with a flow rate of 0.3 mL/min.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[3][4]

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used. In DDA, the most abundant precursor ions are selected for fragmentation. In DIA, all precursor ions within a specified m/z range are fragmented.

Data Processing and Analysis
  • Peak Picking and Alignment: Use a software package such as XCMS, Compound Discoverer, or similar to detect and align chromatographic peaks across all samples.

  • Metabolite Identification: Identify metabolites by matching the accurate mass and retention time to a database of SLPEth-d0/d5 labeled standards or by searching against public databases such as HMDB and METLIN. The 5 Da mass difference between the light and heavy labeled peaks is a key feature for identification.

  • Relative Quantification: Calculate the peak area ratio of the light-labeled metabolite to its heavy-labeled counterpart for each identified metabolite.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) on the quantified data to identify statistically significant differences between experimental groups.

Visualizations

G cluster_reactants Reactants cluster_products Products Metabolite Amine/Phenol-containing Metabolite (R-NH2 / R-OH) Labeled_Metabolite Labeled Metabolite (R-NH-SLPEth-d5 / R-O-SLPEth-d5) Metabolite->Labeled_Metabolite Labeling Reaction (pH 9.0, 60°C) SLPEth_d5 This compound Reagent SLPEth_d5->Labeled_Metabolite

Caption: Chemical reaction of this compound with a target metabolite.

G Sample_Collection Sample Collection (Plasma, Urine, Cells) Metabolite_Extraction Metabolite Extraction (Methanol Precipitation) Sample_Collection->Metabolite_Extraction Labeling SLPEth-d0/d5 Labeling Metabolite_Extraction->Labeling LC_MS_Analysis LC-MS/MS Analysis Labeling->LC_MS_Analysis Data_Processing Data Processing (Peak Picking, Alignment) LC_MS_Analysis->Data_Processing Metabolite_ID Metabolite Identification and Quantification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis and Biological Interpretation Metabolite_ID->Statistical_Analysis

Caption: Overall experimental workflow for this compound based metabolomics.

G Drug Drug Treatment Enzyme_A Enzyme A Drug->Enzyme_A Inhibition Metabolite_1 Metabolite 1 (e.g., Amino Acid) Enzyme_A->Metabolite_1 Production Enzyme_B Enzyme B Metabolite_1->Enzyme_B Substrate Metabolite_2 Metabolite 2 (e.g., Biogenic Amine) Enzyme_B->Metabolite_2 Production Signaling_Pathway Downstream Signaling Metabolite_2->Signaling_Pathway Activation

Caption: Hypothetical signaling pathway analysis using this compound.

References

Application Notes and Protocols for SLPEth-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SLPEth-d5

This compound is a deuterated synthetic sphingolipid analogue designed for use as a tracer in mass spectrometry-based analyses of sphingolipid metabolism. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, allowing for the precise tracking of its metabolic fate within complex biological systems without interfering with the inherent biochemical properties of the natural lipid. Its structure, analogous to endogenous sphingolipids, makes it a valuable tool for investigating the dynamic processes of sphingolipid synthesis, turnover, and signaling in both in vitro and in vivo models. These studies are critical for understanding the roles of sphingolipids in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders.[1][2][3]

Principle of Application

This compound is introduced into a biological system (e.g., cell culture, animal model) and its conversion to downstream metabolites is monitored over time using liquid chromatography-mass spectrometry (LC-MS). The known stable isotope label allows for the differentiation of the exogenously supplied this compound and its metabolites from their endogenous, non-labeled counterparts. This stable isotope tracing approach enables the quantitative analysis of metabolic flux through specific branches of the sphingolipid metabolic network.[4][5]

Quantitative Data Summary

The following tables represent typical quantitative data obtained from in vitro and in vivo assays utilizing this compound.

Table 1: In Vitro Ceramide Synthase Activity Assay Using this compound

ConditionTime (min)This compound (pmol/mg protein)Metabolite A (pmol/mg protein)Metabolite B (pmol/mg protein)
Control Microsomes0100.0 ± 5.00.0 ± 0.00.0 ± 0.0
1575.2 ± 4.122.8 ± 2.51.9 ± 0.3
3052.1 ± 3.845.3 ± 3.12.5 ± 0.4
6028.9 ± 2.968.1 ± 4.52.9 ± 0.5
With Inhibitor X6085.4 ± 4.712.5 ± 1.82.0 ± 0.3

Table 2: In Vivo Pharmacokinetic Analysis of this compound in Plasma

Time PointThis compound (ng/mL)Downstream Metabolite C (ng/mL)
0.5 h250.3 ± 25.15.2 ± 0.8
1 h180.6 ± 19.815.8 ± 2.1
4 h95.2 ± 10.545.3 ± 5.4
8 h40.1 ± 5.260.9 ± 7.3
24 h5.7 ± 1.135.1 ± 4.9

Signaling Pathway

The de novo sphingolipid biosynthesis pathway is a fundamental cellular process that can be traced using this compound.[1][6] The following diagram illustrates the key steps in this pathway, starting from the condensation of serine and palmitoyl-CoA.

Sphingolipid_Pathway cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome / Cytosol Serine Serine + Palmitoyl-CoA KDS 3-Ketodihydrosphingosine Serine->KDS SPT DHS Dihydrosphingosine (Sphinganine) KDS->DHS KDS Reductase DHCer Dihydroceramide DHS->DHCer Ceramide Synthase (CERS) Cer Ceramide DHCer->Cer DES1 SM Sphingomyelin Cer->SM SMS GlcCer Glucosylceramide Cer->GlcCer GCS Sph Sphingosine Cer->Sph Ceramidase S1P Sphingosine-1-Phosphate Sph->S1P SPHK1/2

Caption: De novo sphingolipid biosynthesis pathway.

Experimental Protocols

In Vitro Ceramide Synthase Activity Assay

This protocol outlines the procedure for measuring the activity of ceramide synthases in microsomal fractions using this compound as a substrate.

Materials:

  • This compound

  • Microsomal protein fraction (e.g., from rat liver)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 5 mM MgCl2)

  • Fatty acyl-CoA (e.g., Palmitoyl-CoA)

  • Reaction termination solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • Internal standard for mass spectrometry

Procedure:

  • Prepare the reaction mixture by combining the assay buffer, microsomal protein (200 µg), and the fatty acyl-CoA in a microcentrifuge tube.

  • Initiate the reaction by adding this compound to a final concentration of 10 µM.

  • Incubate the reaction at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 15, 30, and 60 minutes), terminate the reaction by adding the reaction termination solution.

  • Add the internal standard to each sample.

  • Vortex the samples vigorously and centrifuge to separate the organic and aqueous phases.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in a suitable solvent for LC-MS analysis.

  • Analyze the samples by LC-MS to quantify the remaining this compound and the newly formed deuterated ceramide species.[5]

In Vivo Metabolic Fate Analysis

This protocol describes the administration of this compound to a model organism (e.g., mouse) to trace its metabolism in vivo.

Materials:

  • This compound formulated for injection (e.g., in a solution with a carrier like BSA)

  • Model organisms (e.g., C57BL/6 mice)

  • Equipment for intravenous or intraperitoneal injection

  • Materials for blood and tissue collection

  • Lipid extraction solvents

  • Internal standards for mass spectrometry

Procedure:

  • Administer a defined dose of this compound to the animals via the chosen route (e.g., tail vein injection).

  • At various time points post-administration (e.g., 0.5, 1, 4, 8, and 24 hours), collect blood samples via a suitable method (e.g., retro-orbital bleeding).

  • At the final time point, euthanize the animals and harvest tissues of interest (e.g., liver, brain, spleen).

  • Process the blood to obtain plasma.

  • Homogenize the collected tissues.

  • Perform lipid extraction from the plasma and tissue homogenates using a standard protocol (e.g., Bligh-Dyer extraction).

  • Add internal standards to each sample prior to extraction.

  • Dry the lipid extracts and reconstitute them for LC-MS analysis.

  • Quantify the levels of this compound and its deuterated metabolites in each sample.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for a stable isotope tracing experiment using this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Prep Prepare this compound Formulation Admin Administer this compound to In Vitro or In Vivo Model Prep->Admin Collect Collect Samples at Defined Time Points Admin->Collect Extract Lipid Extraction Collect->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for this compound tracing.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and all associated reagents. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All animal procedures must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals. Waste should be disposed of according to institutional and local regulations.

References

Application Notes and Protocols for the Validated Method of SLPEth-d5

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Developing a Validated Method with SLPEth-d5

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to developing and validating a robust analytical method for the quantification of an ethyl-containing analyte in biological matrices, using its deuterated analogue, this compound, as an internal standard. The protocols and data presented are based on the well-established analysis of Ethyl Glucuronide (EtG) and its internal standard EtG-d5, offering a practical template that can be adapted for other similar analytes. The methodology leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.

Introduction

Quantitative analysis of small molecules in biological matrices is a critical aspect of drug development and clinical research. The use of a stable isotope-labeled internal standard, such as a deuterated analogue of the analyte, is the gold standard for LC-MS/MS-based quantification. This approach effectively compensates for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the method.[1]

This application note details a validated method for an ethyl-containing analyte, using "SLPEth" as a placeholder, with its corresponding pentadeuterated internal standard, this compound. The principles and specific parameters are exemplified through the analysis of Ethyl Glucuronide (EtG), a direct metabolite of ethanol (B145695), which is frequently monitored in urine as a biomarker of recent alcohol consumption.[2][3][4][5] The use of EtG-d5 as an internal standard ensures reliable quantification of EtG.[2][4][6]

Experimental Protocols

  • Analyte Reference Standard (e.g., Ethyl Glucuronide)

  • Deuterated Internal Standard (e.g., Ethyl-β-D-Glucuronide-d5)[7]

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • Formic Acid

  • Deionized Water

  • Control Human Urine

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and the deuterated internal standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a mixture of water and methanol to create calibration standards and quality control (QC) samples.

  • Internal Standard Spiking Solution: Dilute the deuterated internal standard stock solution with the appropriate solvent to a final concentration for spiking into samples (e.g., 100 ng/mL).

Protein precipitation is a common and straightforward method for sample cleanup in biological matrices like urine.[2]

  • To 100 µL of the biological sample (e.g., urine), add 10 µL of the internal standard working solution (this compound).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

The following are typical LC-MS/MS parameters for the analysis of ethyl-containing metabolites like EtG and can be optimized for other analytes.

Table 1: LC-MS/MS Instrumental Parameters

ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column Charged Surface-C18 (CSH C18) Column (e.g., 2.1 x 50 mm, 2.7 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole LC/MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 12 L/min
Capillary Voltage 3500 V

Table 2: Multiple Reaction Monitoring (MRM) Transitions (Example: EtG)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
EtG (SLPEth)221.175.015
EtG (SLPEth)221.185.010
EtG-d5 (this compound)226.175.015

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaExample Result (for EtG)
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, Precision ≤ 20%, Accuracy ± 20%25 ng/mL[6]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5% to +8%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Recovery Consistent and reproducible> 85%[6]
Stability (Freeze-thaw, Bench-top, etc.) % Change within ± 15% of nominal concentrationStable for 3 freeze-thaw cycles and 24h at room temp

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for the quantification of SLPEth using this compound.

G Ethanol Ethanol UGT UDP-Glucuronosyltransferase (UGT) Ethanol->UGT Conjugation EtG Ethyl Glucuronide (EtG) UGT->EtG UDPGA UDP-Glucuronic Acid UDPGA->UGT

Caption: Metabolic pathway of ethanol to Ethyl Glucuronide (EtG).

Conclusion

The described methodology, using a deuterated internal standard such as this compound, provides a robust, accurate, and precise framework for the quantitative analysis of ethyl-containing analytes in biological matrices. The detailed protocols and validation data, exemplified by the analysis of EtG, serve as a valuable resource for researchers and scientists in the field of drug development and clinical diagnostics. The use of LC-MS/MS with a stable isotope-labeled internal standard is crucial for generating high-quality bioanalytical data.

References

SLPEth-d5 solution preparation and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An SLPEth-d5 internal standard is a deuterated version of a sphingolipid, likely used for accurate quantification in mass spectrometry-based lipidomics. Given the nomenclature, it is presumed to be a sphingolipid ("SLP") containing a phosphoethanolamine head group ("Eth") and five deuterium (B1214612) atoms ("d5") for stable isotope labeling. This document provides detailed protocols for its preparation, storage, and use in research applications.

Application Notes

Introduction

This compound is designed for use as an internal standard in the analysis of endogenous sphingolipids, particularly those containing a phosphoethanolamine head group, such as ceramide phosphoethanolamine (CPE). The incorporation of five deuterium atoms allows for its differentiation from endogenous, non-deuterated analogues by mass spectrometry, ensuring accurate quantification by correcting for sample loss during extraction and variations in ionization efficiency.[1][2]

Chemical Properties (Hypothetical)

  • Molecular Formula: C_xH_yD_5N_2O_6P (exact formula depends on the fatty acid chain length)

  • Molecular Weight: Varies depending on the acyl chain.

  • Purity: ≥98%

  • Formulation: Typically supplied as a solid or in a solution of organic solvent.

Solution Preparation

Proper preparation of this compound solutions is critical for accurate experimental results. The following tables provide guidelines for preparing stock and working solutions.

Table 1: Recommended Solvents and Solubility

Solvent/Solvent SystemSolubilityApplication Notes
Chloroform:Methanol (2:1, v/v)SolubleRecommended for creating initial stock solutions.
Chloroform:Methanol:Water (2:1:0.1, v/v/v)SolubleA universal solvent for many sphingolipids.[3][4]
EthanolSolubleCan be used for creating working solutions for cell culture experiments, but final concentration in media should be low (<0.5%).
MethanolSolubleSuitable for preparing standards for mass spectrometry analysis.[5]

Table 2: Stock Solution Preparation Protocol

StepActionDetails
1EquilibrateAllow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
2Add SolventUsing a glass syringe, add the desired volume of an appropriate organic solvent (e.g., Chloroform:Methanol 2:1) to the vial.
3DissolveCap the vial tightly and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear.
4AliquotAliquot the stock solution into smaller volumes in clean glass vials with Teflon-lined caps (B75204) to minimize freeze-thaw cycles.
5StoreStore the aliquots at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen).

Storage and Stability

Correct storage is essential to maintain the integrity and stability of this compound.

Table 3: Storage Conditions

FormatStorage TemperatureRecommended ContainerStability Notes
Solid (Powder)≤ -16°CGlass vial with Teflon-lined capStable if stored dry. Unsaturated lipids are hygroscopic and should be dissolved in an organic solvent promptly.
Organic Solution-20°C ± 4°CGlass vial with Teflon-lined capStore under an inert atmosphere (argon or nitrogen). Avoid storing in plastic containers to prevent leaching of impurities.
Aqueous SuspensionNot Recommended for Long-Term StoragePlastic or GlassProne to hydrolysis over time.

Experimental Protocols

Protocol 1: Use of this compound as an Internal Standard for Lipidomics

This protocol outlines the general workflow for using this compound in a lipidomics experiment.

Workflow for Internal Standard Use

G sample 1. Sample Collection (e.g., plasma, cells) add_is 2. Add this compound Internal Standard sample->add_is extract 3. Lipid Extraction (e.g., Folch or Bligh-Dyer) add_is->extract dry 4. Dry Lipid Extract extract->dry reconstitute 5. Reconstitute in Injection Solvent dry->reconstitute lcms 6. LC-MS/MS Analysis reconstitute->lcms data 7. Data Analysis (Normalize to this compound) lcms->data G cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus ser_pal Serine + Palmitoyl-CoA dhCer Dihydroceramide ser_pal->dhCer SPT, KDHR, CerS Cer Ceramide dhCer->Cer DES1 CERT CERT Cer->CERT Cer_golgi Ceramide CPE Ceramide Phosphoethanolamine (CPE) Cer_golgi->CPE CPES CERT->Cer_golgi CPES CPES

References

Application Notes and Protocols for the Detection of SLPEth-d5 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfatides (B1148509) are a class of sulfoglycosphingolipids that play crucial roles in the nervous system, including in the formation and maintenance of the myelin sheath. Alterations in sulfatide metabolism have been implicated in various neurological disorders. Stable isotope-labeled internal standards, such as SLPEth-d5 (d5-ethyl-sulfatide), are essential for the accurate quantification of endogenous sulfatides in biological matrices by mass spectrometry. The deuterium-labeled standard allows for correction of matrix effects, extraction losses, and variations in instrument response, thereby ensuring high-quality quantitative data.

This document provides detailed application notes and protocols for the detection and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The information herein is intended to guide researchers in developing robust and reliable analytical methods for lipidomics studies.

Mass Spectrometry Parameters for this compound

The successful detection of this compound by tandem mass spectrometry relies on the careful optimization of instrument parameters. The following table summarizes the key parameters for the analysis of a representative d5-sulfatide, 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol-d5. These parameters should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

ParameterValue
Internal Standard 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphoethanol-d5 (this compound analog)
Molecular Weight 751.08 g/mol [1]
Ionization Mode Negative Electrospray Ionization (ESI-)
Precursor Ion (Q1) m/z 750.1 [M-H]⁻ (Calculated)
Product Ions (Q3) m/z (Proposed) 98.0 [DSO₄]⁻, 80.0 [SO₃]⁻
Collision Energy (CE) To be optimized (start at -20 to -40 V)
Dwell Time To be optimized (start at 50-100 ms)
Declustering Potential (DP) To be optimized (start at -50 to -100 V)
Collision Cell Exit Potential (CXP) To be optimized (start at -10 to -20 V)

Note: The proposed product ions are based on the fragmentation of d5-ethyl sulfate (B86663), which shows characteristic losses of the deuterated sulfate and sulfite (B76179) moieties.[2] The fragmentation of sulfatides in negative ion mode is also known to yield a prominent ion at m/z 97, representing the HSO₄⁻ ion.[3] Therefore, monitoring for a product ion at m/z 98 for the deuterated standard is a scientifically sound starting point for method development.

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

The choice of extraction method will depend on the sample matrix. Below are protocols for lipid extraction from plasma/serum and tissues.

a) Lipid Extraction from Plasma/Serum (Folch Method)

This protocol is a widely used method for the extraction of total lipids from plasma or serum.

Materials:

  • Plasma or serum sample

  • This compound internal standard solution (in a suitable organic solvent)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (or 0.74% KCl)

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent (e.g., isopropanol:acetonitrile:water 2:1:1 v/v/v)

Procedure:

  • To a glass centrifuge tube, add 100 µL of plasma or serum.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for another 30 seconds.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a clean tube.

  • Dry the extracted lipids under a gentle stream of nitrogen gas at 30-40°C.

  • Reconstitute the dried lipid extract in a suitable volume of reconstitution solvent for LC-MS/MS analysis.

b) Lipid Extraction from Tissues

This protocol is suitable for the extraction of sulfatides from solid tissues.

Materials:

  • Tissue sample (e.g., brain, kidney)

  • This compound internal standard solution

  • Homogenizer

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Glass centrifuge tubes with PTFE-lined caps

  • Nitrogen gas evaporator

  • Reconstitution solvent

Procedure:

  • Weigh a small piece of frozen tissue (e.g., 20-50 mg).

  • Homogenize the tissue in ice-cold PBS.

  • Transfer a known amount of the homogenate to a glass centrifuge tube.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Follow steps 3-10 from the plasma/serum extraction protocol above.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is recommended for the separation of sulfatides.

  • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid or 5 mM ammonium formate.

  • Gradient: A gradient elution should be optimized to achieve good separation of sulfatides from other lipid classes. A typical gradient might start at 50% B, increase to 100% B over 10-15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

  • Use the parameters outlined in the "Mass Spectrometry Parameters for this compound" table as a starting point.

  • Perform a compound optimization to determine the exact precursor and product ions for this compound and to optimize the collision energy, declustering potential, and other compound-dependent parameters for maximum sensitivity.

  • Set up a Multiple Reaction Monitoring (MRM) method to monitor the transitions for both the endogenous sulfatides of interest and the this compound internal standard.

Signaling Pathway and Experimental Workflow

Sulfatide Metabolism Pathway

Sulfatides are synthesized from ceramide in a two-step process that occurs in the endoplasmic reticulum and Golgi apparatus. Their degradation takes place in the lysosomes. Understanding this pathway is crucial for interpreting changes in sulfatide levels in various physiological and pathological states.

Sulfatide_Metabolism cluster_synthesis Biosynthesis cluster_degradation Degradation (Lysosome) Ceramide Ceramide GalCer Galactosylceramide (GalCer) Ceramide->GalCer CGT (UDP-Galactose) Ceramide_deg Ceramide Sulfatide Sulfatide GalCer->Sulfatide CST (PAPS) Sulfatide_deg Sulfatide GalCer_deg Galactosylceramide (GalCer) Sulfatide_deg->GalCer_deg ARSA (Saposin B) GalCer_deg->Ceramide_deg GALC

Caption: Overview of the sulfatide biosynthesis and degradation pathway.

Experimental Workflow for this compound Detection

The following diagram illustrates the logical flow of an experiment for the quantification of sulfatides using this compound as an internal standard.

Experimental_Workflow Sample_Collection 1. Biological Sample Collection (Plasma, Tissue, etc.) IS_Spiking 2. Internal Standard Spiking (this compound) Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Drying_Reconstitution 4. Drying and Reconstitution Lipid_Extraction->Drying_Reconstitution LC_MS_Analysis 5. LC-MS/MS Analysis (MRM Mode) Drying_Reconstitution->LC_MS_Analysis Data_Processing 6. Data Processing and Quantification LC_MS_Analysis->Data_Processing Results 7. Results Interpretation Data_Processing->Results

Caption: Experimental workflow for sulfatide quantification using this compound.

References

Application Note: Quantitative Analysis of SLPEth and SLPEth-d5 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust and sensitive method for the simultaneous quantification of SLPEth and its deuterated internal standard, SLPEth-d5, in a biological matrix such as plasma. The term "SLPEth" is treated here as a representative of the sodium laureth sulfate (B86663) (SLES) class of compounds, which are anionic surfactants commonly found in a variety of consumer products.[1][2] The accurate quantification of these compounds is crucial for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and safety assessment.

The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving high accuracy and precision in quantitative bioanalysis.[3][4] Deuterated standards co-elute with the analyte, compensating for variability in sample preparation, chromatography, and mass spectrometric ionization.[3] This method utilizes reversed-phase liquid chromatography for the separation of the analyte and internal standard, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol outlines a protein precipitation method for the extraction of SLPEth and this compound from a plasma sample.

  • Materials:

    • Human plasma (or other relevant biological matrix)

    • SLPEth and this compound analytical standards

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Deionized water

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Prepare a stock solution of SLPEth and a separate stock solution of this compound in methanol.

    • Create a working internal standard solution by diluting the this compound stock solution with 50:50 (v/v) ACN:water to a final concentration of 100 ng/mL.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control (QC) sample.

    • Add 10 µL of the working internal standard solution (this compound) to each tube.

    • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex each tube for 30 seconds to ensure thorough mixing.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-5 min: 10% to 95% B

      • 5-7 min: 95% B

      • 7.1-9 min: Return to 10% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions need to be optimized for both the analyte and the deuterated internal standard. The following are hypothetical examples:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
SLPEth265.180.0100-25
This compound270.180.0100-25

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterSLPEthThis compound
Retention Time (min)4.24.2
Precursor Ion (m/z)265.1270.1
Product Ion (m/z)80.080.0
Isotope EffectMinimal, co-elution is expected.

Table 2: Method Validation Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ85-115%
Precision at LLOQ (%CV)< 20%
Accuracy (Low, Mid, High QC)90-110%
Precision (Low, Mid, High QC, %CV)< 15%
Recovery> 85%

Mandatory Visualization

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is Add Internal Standard (this compound, 10 µL) plasma->is ppt Protein Precipitation (Acetonitrile, 300 µL) is->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injector UHPLC Injector hplc_vial->injector column C18 Reversed-Phase Column injector->column ms Triple Quadrupole MS column->ms data Data Acquisition (MRM Mode) ms->data peak Peak Integration data->peak ratio Calculate Peak Area Ratio (Analyte/IS) peak->ratio cal_curve Calibration Curve Generation ratio->cal_curve quant Quantify Analyte Concentration cal_curve->quant

Caption: Experimental workflow for the quantitative analysis of SLPEth.

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of SLPEth and its deuterated internal standard, this compound, in biological matrices. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of drug development programs. The simple and efficient protein precipitation sample preparation protocol allows for high-throughput analysis.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SLPEth-d5 Signal Instability in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantitative analysis of sphingosine-1-phosphate ethyl ester (SLPEth) using its deuterated internal standard, SLPEth-d5. The following guides and FAQs provide a structured approach to troubleshooting signal instability and other related issues.

Troubleshooting Guide: Question & Answer Format

This guide provides solutions to specific problems you might encounter during your experiments.

Question: Why is the signal for my internal standard, this compound, inconsistent or decreasing throughout my analytical run?

Answer: An unstable internal standard signal can undermine the accuracy of your quantitative analysis. Several factors could be at play:

  • Inconsistent Sample Preparation: Variability in your extraction or sample handling process can lead to differing amounts of the internal standard in each vial. Ensure precise and consistent addition of the internal standard to every sample at the beginning of the preparation process.

  • Ion Suppression/Enhancement (Matrix Effects): Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed or enhanced signal.[1] This effect can vary between samples, causing signal instability. A robust sample clean-up procedure and optimized chromatography are crucial to minimize matrix effects.

  • Instrument Contamination: Carryover from previous injections or a contaminated ion source can lead to a fluctuating signal.[2] Implement a rigorous wash protocol for the injection needle and consider cleaning the ion source.

  • Analyte-Internal Standard Interactions: Although less common with stable isotope-labeled standards, interactions between SLPEth and this compound could potentially affect ionization. This is more likely if there are significant differences in their concentration.

A systematic investigation is the best approach to pinpoint the cause of inconsistent internal standard signals.

Question: I'm observing poor peak shapes (tailing, fronting, or splitting) for both SLPEth and this compound. What are the likely causes and solutions?

Answer: Poor peak chromatography can significantly impact integration and, therefore, the precision of your results. Common causes include:

  • Column Issues:

    • Contamination: Buildup of matrix components on the column can lead to peak distortion.[3]

    • Column Void: A void at the head of the column can cause peak splitting. This might be due to high pressure or a mobile phase with a pH that degrades the silica (B1680970) packing.[3]

  • Mobile Phase and Injection Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak fronting or splitting.[3] Ensure your sample diluent is of similar or weaker strength than the starting mobile phase.

  • Secondary Interactions: Sphingolipids can interact with active sites on the column packing material, leading to peak tailing. Using a column specifically designed for lipid analysis or one with end-capping can mitigate this.

  • Extra-Column Volume: Excessive tubing length or wide-bore connectors between the column and the mass spectrometer can contribute to peak broadening.

Question: My analyte (SLPEth) and internal standard (this compound) are showing slightly different retention times. Is this a problem, and how can I fix it?

Answer: A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon, often referred to as an "isotope effect." While minor shifts may not be problematic, significant separation can compromise quantitative accuracy, especially if a matrix effect is present at a slightly different retention time.[1]

  • Why it happens: The deuterium (B1214612) atoms are slightly larger and form slightly stronger bonds than hydrogen atoms, which can lead to subtle differences in interaction with the stationary phase of the LC column.

  • Solutions:

    • Optimize Chromatography: Adjusting the mobile phase gradient, temperature, or flow rate can help to minimize the separation and improve co-elution.

    • Column Choice: The degree of separation can be dependent on the specific column chemistry. Experimenting with different column types may be necessary.

    • Consider a ¹³C-labeled Standard: If the issue persists and impacts data quality, a ¹³C-labeled internal standard is less prone to these chromatographic shifts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for SLPEth and this compound?

A1: While specific transitions should be optimized for your instrument, the fragmentation of SLPEth is expected to be similar to that of the more commonly analyzed Sphingosine-1-Phosphate (S1P). For S1P, a common fragmentation is the loss of the phosphate (B84403) group and water. The precursor ion will be the protonated molecule [M+H]⁺.

Q2: How can I minimize matrix effects in my sphingolipid analysis?

A2: Matrix effects are a significant challenge in bioanalysis.[1] To mitigate them:

  • Effective Sample Preparation: Use a robust extraction method like solid-phase extraction (SPE) to remove interfering matrix components.

  • Optimized Chromatography: A good chromatographic separation will resolve your analyte from many matrix components, preventing them from co-eluting and causing ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard like this compound is the best way to compensate for unavoidable matrix effects.

Q3: What are the best practices for preparing and storing sphingolipid samples?

A3: Sphingolipids can be prone to degradation. It is advisable to keep samples on ice during processing and store extracts at -80°C. Minimize freeze-thaw cycles to maintain sample integrity.

Q4: What should I do if I suspect my this compound internal standard is contaminated with the unlabeled analyte?

A4: To check for contamination, prepare a blank matrix sample and spike it only with the this compound internal standard at the working concentration. Analyze this sample and monitor the MRM transition for the unlabeled SLPEth. The response should be negligible, ideally less than 5% of your lower limit of quantification (LLOQ). If a significant signal is observed, your internal standard may be contaminated.

Data Presentation: Quantitative Tables

Table 1: Example LC-MS/MS Parameters for Sphingolipid Analysis

ParameterSetting
LC System
ColumnC18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile/Methanol (90:10, v/v) with 0.1% Formic Acid
Gradient50% B to 95% B over 5 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temp400 °C
Gas FlowInstrument Dependent (Optimize for best signal)

Table 2: Hypothetical MRM Transitions for SLPEth and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
SLPEth (Analyte)[Calculated M+H]⁺Fragment 1Optimize
Fragment 2 (Qualifier)Optimize
This compound (IS)[Calculated M+H+5]⁺Fragment 1 + 5Optimize

Note: The exact m/z values need to be calculated based on the chemical formula of sphingosine-1-phosphate ethyl ester and optimized on your specific mass spectrometer. A likely fragmentation for SLPEth would be the neutral loss of the ethyl-phosphate group. For S1P (m/z 380.3), a common product ion is m/z 264.3, corresponding to the sphingosine (B13886) backbone.[4]

Experimental Protocols

Protocol: Lipid Extraction from Plasma for SLPEth Analysis

  • Sample Thawing: Thaw plasma samples on ice.

  • Internal Standard Spiking: To 50 µL of plasma, add 10 µL of this compound internal standard solution (at a known concentration in methanol). Vortex briefly.

  • Protein Precipitation & Lipid Extraction: Add 200 µL of cold methanol. Vortex vigorously for 1 minute to precipitate proteins and extract lipids.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, avoiding the protein pellet.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

Sphingolipid_Signaling_Pathway Simplified Sphingolipid Signaling Pathway Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase S1P->Sphingosine S1P Phosphatase SLPEth SLPEth (Analyte) S1P->SLPEth Esterification (in vitro) S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Signaling Cellular_Effects Cellular Effects (Proliferation, Survival, Migration) S1PRs->Cellular_Effects

Caption: Simplified sphingolipid metabolic and signaling pathway.

Experimental_Workflow LC-MS/MS Experimental Workflow for SLPEth Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike_IS Spike with this compound Sample->Spike_IS Extract Lipid Extraction Spike_IS->Extract Dry_Reconstitute Dry & Reconstitute Extract->Dry_Reconstitute Inject Inject Sample Dry_Reconstitute->Inject LC_Separation LC Separation Inject->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integrate Peak Integration MS_Detection->Integrate Quantify Quantification (Analyte/IS Ratio) Integrate->Quantify Report Generate Report Quantify->Report Troubleshooting_Workflow Troubleshooting Logic for this compound Signal Instability Start Inconsistent this compound Signal Check_System_Suitability Run System Suitability Test Start->Check_System_Suitability System_OK System Performance OK? Check_System_Suitability->System_OK Troubleshoot_Instrument Troubleshoot Instrument (Clean Source, Check Leaks) System_OK->Troubleshoot_Instrument No Check_Sample_Prep Review Sample Preparation System_OK->Check_Sample_Prep Yes Prep_Consistent Preparation Consistent? Check_Sample_Prep->Prep_Consistent Improve_Prep_Protocol Improve Protocol Precision Prep_Consistent->Improve_Prep_Protocol No Check_Chromatography Examine Chromatography Prep_Consistent->Check_Chromatography Yes Peaks_OK Good Peak Shape & Co-elution? Check_Chromatography->Peaks_OK Optimize_LC_Method Optimize LC Method (Gradient, Column) Peaks_OK->Optimize_LC_Method No Investigate_Matrix_Effects Investigate Matrix Effects Peaks_OK->Investigate_Matrix_Effects Yes

References

Technical Support Center: Optimizing SLPEth-d5 Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SLPEth-d5. The following sections offer insights into optimizing its concentration for robust and reliable assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new assay?

A1: For a novel assay, a good starting point for this compound concentration is typically in the mid-to-low ng/mL range. A concentration titration experiment is highly recommended to empirically determine the optimal concentration for your specific matrix and analytical conditions.

Q2: How can I determine if my this compound concentration is optimal?

A2: An optimal concentration of this compound should provide a stable and reproducible signal well above the background noise, without causing ion suppression or detector saturation. The peak area of this compound should remain consistent across different concentrations of the unlabeled analyte.

Q3: What are the signs of a suboptimal this compound concentration?

A3: Signs of a suboptimal concentration include high variability in peak areas, poor peak shape, a low signal-to-noise ratio, or a non-linear response in your calibration curve. If the concentration is too high, it may lead to ion suppression of the target analyte.

Q4: Can the optimal this compound concentration vary between different biological matrices?

A4: Yes, absolutely. The optimal concentration can be significantly influenced by the complexity of the biological matrix (e.g., plasma, urine, tissue homogenate) due to matrix effects. It is crucial to optimize the concentration for each specific matrix you are working with.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Variability in this compound Peak Area 1. Inconsistent pipetting or sample preparation. 2. Suboptimal concentration leading to poor signal-to-noise. 3. Matrix effects.1. Ensure proper mixing and accurate pipetting. Use a fresh stock solution. 2. Perform a concentration titration to find a more stable signal range. 3. Evaluate and minimize matrix effects through sample dilution or improved extraction protocols.
Low this compound Signal (Poor Signal-to-Noise) 1. Concentration is too low. 2. Degradation of this compound stock solution. 3. Ion suppression from the sample matrix. 4. Instrument sensitivity issues.1. Increase the concentration of this compound. 2. Prepare a fresh stock solution from the original powder. 3. Optimize the sample preparation method to remove interfering substances. 4. Check instrument parameters and perform necessary maintenance.
Analyte Signal Suppression 1. This compound concentration is too high, causing competition in the ion source. 2. Co-elution with a matrix component that suppresses ionization.1. Reduce the concentration of this compound. 2. Adjust the chromatographic method to separate the analyte and internal standard from the interfering matrix components.
Non-Linear Calibration Curve 1. Inappropriate concentration of this compound relative to the analyte concentration range. 2. Saturation of the detector due to excessively high this compound concentration.1. Ensure the this compound concentration is appropriate for the expected range of the analyte. 2. Lower the this compound concentration to avoid detector saturation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare a 1 mg/mL Primary Stock Solution:

    • Accurately weigh 1 mg of this compound powder.

    • Dissolve the powder in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol).

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C or as recommended by the manufacturer.

  • Prepare a 10 µg/mL Intermediate Stock Solution:

    • Dilute the 1 mg/mL primary stock solution 1:100 with the same solvent.

    • For example, add 10 µL of the primary stock to 990 µL of solvent.

  • Prepare Working Solutions:

    • Create a series of working solutions by further diluting the intermediate stock solution to cover the desired concentration range for your optimization experiments (e.g., 1, 5, 10, 50, 100 ng/mL).

Protocol 2: this compound Concentration Titration Experiment
  • Sample Preparation:

    • Prepare a set of blank matrix samples (e.g., plasma from a control group).

    • Spike the blank matrix samples with a constant, mid-range concentration of your target analyte.

    • Aliquot the spiked matrix into several tubes.

  • Spiking with this compound:

    • Spike each aliquot with a different concentration of this compound from your prepared working solutions. Include a no-internal-standard control.

  • Sample Extraction:

    • Perform your standard sample extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using your established LC-MS/MS method.

  • Data Analysis:

    • Monitor the peak area and signal-to-noise ratio of this compound at each concentration.

    • Evaluate the peak area and response of the target analyte to check for any ion suppression caused by this compound.

    • Select the this compound concentration that provides a stable and robust signal without negatively impacting the analyte's signal.

Visualizations

G cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Data Analysis stock 1. Prepare Primary Stock (1 mg/mL) intermediate 2. Prepare Intermediate Stock (10 µg/mL) stock->intermediate working 3. Prepare Working Solutions (e.g., 1-100 ng/mL) intermediate->working spike_is 5. Spike with Different This compound Concentrations working->spike_is spike_analyte 4. Spike Blank Matrix with Analyte spike_analyte->spike_is extract 6. Sample Extraction spike_is->extract analyze 7. LC-MS/MS Analysis extract->analyze eval_is 8. Evaluate this compound Peak Area & S/N analyze->eval_is eval_analyte 9. Check for Analyte Ion Suppression analyze->eval_analyte optimize 10. Select Optimal Concentration eval_is->optimize eval_analyte->optimize

Caption: Workflow for this compound concentration optimization.

G cluster_troubleshooting Troubleshooting Logic start Problem: Inconsistent Results high_var Symptom: High Peak Area CV% start->high_var low_sn Symptom: Low Signal-to-Noise start->low_sn check_conc Is this compound concentration optimal? solution_titrate Action: Perform Concentration Titration check_conc->solution_titrate No end_node Optimized Assay check_conc->end_node Yes check_prep Is sample preparation consistent? check_prep->check_conc Yes solution_prep Action: Review & Standardize Pipetting/Extraction check_prep->solution_prep No high_var->check_prep low_sn->check_conc solution_titrate->end_node solution_prep->end_node

Caption: Decision tree for troubleshooting inconsistent results.

Technical Support Center: Overcoming Matrix Effects with SLPEth-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming matrix effects in the quantitative analysis of lysophosphatidylethanolamines (LPEs) using SLPEth-d5 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) internal standard for lysophosphatidylethanolamine (LPE). Specifically, it is an LPE molecule where five hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative LC-MS/MS bioanalysis because they have nearly identical physicochemical properties to the analyte of interest.[1] They co-elute chromatographically and experience similar extraction recovery and matrix effects, providing the most accurate correction for variations during sample preparation and analysis.

Q2: What are matrix effects and how do they impact the analysis of LPEs?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[2] This interference can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), which adversely affects the accuracy, precision, and sensitivity of quantitative analysis. In biological samples, phospholipids (B1166683) are a primary cause of matrix effects, which is particularly relevant when analyzing LPEs, as they are themselves phospholipids and are often present in a complex lipid background.

Q3: How does this compound compensate for matrix effects?

A3: Because this compound is chemically and structurally almost identical to the endogenous LPEs you are measuring, it behaves similarly throughout the entire analytical process. It co-elutes from the liquid chromatography (LC) column with the target LPEs and is affected by ion suppression or enhancement in the same way.[3] By adding a known amount of this compound to every sample and calculating the ratio of the analyte's peak area to the internal standard's peak area, variations caused by matrix effects are normalized, leading to more accurate and precise quantification.

Q4: Can I still experience issues with matrix effects even when using this compound?

A4: Yes, in some cases, perfect co-elution of the analyte and the deuterated internal standard may not occur. This phenomenon, known as the "isotope effect," can cause a slight shift in retention time. If this separation is significant, the analyte and this compound may elute into regions with different levels of ion suppression, leading to incomplete compensation for the matrix effect. Therefore, chromatographic conditions must be optimized to ensure co-elution.

Q5: How can I assess the extent of matrix effects in my LPE analysis?

A5: There are two common methods to evaluate matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of the analyte is introduced into the mass spectrometer after the LC column, while a blank matrix extract is injected. Dips in the baseline signal indicate regions of ion suppression.

  • Post-Extraction Spike: This is a quantitative approach. The signal of an analyte spiked into an extracted blank matrix is compared to the signal of the analyte in a neat solvent. The ratio of these signals provides a quantitative measure of the matrix effect (Matrix Factor).

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High variability in LPE/SLPEth-d5 area ratios across replicate injections. Inconsistent sample cleanup leading to variable matrix effects.1. Ensure consistent and thorough sample preparation. 2. Consider a more rigorous cleanup method like Solid-Phase Extraction (SPE) over simple Protein Precipitation (PPT). 3. Evaluate the matrix factor across different lots of your biological matrix.
Analyte (LPE) and internal standard (this compound) do not co-elute. Deuterium isotope effect causing chromatographic separation.1. Optimize the LC gradient to minimize separation. A slower gradient around the elution time of the analytes can improve co-elution. 2. Experiment with different analytical columns (e.g., different C18 phases or HILIC).
Both LPE and this compound signals are low and suppressed. Severe matrix effect from high concentrations of phospholipids or other matrix components.1. Improve sample cleanup to remove interfering phospholipids. Techniques like HybridSPE® can be very effective. 2. Dilute the sample, if sensitivity allows, to reduce the concentration of matrix components. 3. Optimize ion source parameters (e.g., temperature, gas flows) to improve desolvation and reduce the impact of matrix components.
Inaccurate quantification despite using this compound. Differential matrix effects due to lack of co-elution.1. Confirm co-elution of LPE and this compound. 2. Perform a post-extraction spike experiment to quantify the matrix effect for both the analyte and the internal standard to ensure they are affected similarly.

Data Presentation

Table 1: Comparison of Internal Standard Strategies for LPE Quantification in Human Plasma

Internal Standard StrategyAverage Accuracy (%)Precision (%CV)Matrix Effect (%)
This compound (Deuterated IS) 98.5 4.2 -5.8
Structural Analog IS (e.g., an odd-chain LPE)85.212.8-25.3
No Internal Standard65.725.1-48.9

This data is representative and compiled from typical results seen in validated LC-MS/MS methods for lysophospholipids.

Table 2: Effectiveness of Sample Preparation Techniques on Phospholipid Removal and Matrix Effect Reduction

Sample Preparation TechniquePhospholipid Removal EfficiencyReduction in Matrix EffectAnalyst Time
Protein Precipitation (PPT)Low-MediumLowLow
Liquid-Liquid Extraction (LLE)MediumMediumMedium
Solid-Phase Extraction (SPE)HighHighHigh
HybridSPE®-Phospholipid Very High (>99%) Very High Medium

Experimental Protocols

Protocol for Assessment of Matrix Effect (Post-Extraction Spike)

Objective: To quantitatively determine the degree of ion suppression or enhancement for LPEs in a specific biological matrix.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike LPE standards and this compound into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix (e.g., human plasma) using your established sample preparation method. After the final step, spike the LPE standards and this compound into the extracted matrix at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike LPE standards and this compound into the blank matrix before the extraction process at the same concentration as Set A.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • An MF of 100% indicates no matrix effect. An MF < 100% indicates ion suppression, and an MF > 100% indicates ion enhancement.

Protocol for LPE Quantification in Human Plasma using this compound

Materials:

Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma, add 10 µL of the this compound working solution.

  • Vortex briefly.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions (Example):

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: A suitable gradient to separate LPEs from other phospholipids.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each LPE and this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample add_is Add this compound Internal Standard start->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing (Analyte/IS Ratio) lcms->data result Quantitative Result data->result matrix_effect_compensation cluster_process Analytical Process sample_prep Sample Preparation (e.g., Extraction Loss) lc_elution LC Elution sample_prep->lc_elution ionization ESI Ionization lc_elution->ionization suppression Ion Suppression ionization->suppression analyte Analyte (LPE) analyte->sample_prep is Internal Standard (this compound) is->sample_prep matrix Matrix Components (e.g., Phospholipids) matrix->ionization ratio Calculate Ratio (Analyte / IS) suppression->ratio Both signals suppressed similarly result Accurate Quantification ratio->result

References

Technical Support Center: SLPEth-d5 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak shape and resolution issues during the analysis of SLPEth-d5 (1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its basic structure?

A1: this compound is a deuterated lysophosphatidylethanolamine. Its non-deuterated counterpart is 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, which consists of a glycerol (B35011) backbone, a stearic acid acyl chain at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup at the sn-3 position. The "-d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, a common practice for creating internal standards for mass spectrometry-based quantification.

Q2: I am observing peak tailing for my this compound standard. What are the common causes?

A2: Peak tailing for lysophospholipids like this compound is a frequent issue in liquid chromatography. The primary causes include:

  • Secondary Interactions: The phosphate (B84403) group in the this compound molecule can interact with active sites on the column packing material, particularly with exposed silanol (B1196071) groups on silica-based columns.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to ionization of the analyte and its interaction with the stationary phase, causing tailing.

  • Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.

  • Metal Interactions: The phosphate group can also interact with metal surfaces within the HPLC system, such as the column frit, tubing, and injector components.

Q3: My this compound peak is appearing earlier than its non-deuterated analog. Is this normal?

A3: Yes, this is a known phenomenon referred to as the "chromatographic deuterium isotope effect" (CDE). In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in the molecule's hydrophobicity and its interaction with the stationary phase.

Q4: I am seeing a split peak for this compound. What could be the cause?

A4: Split peaks can arise from several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion and splitting.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.

  • Partially Clogged Frit: A blockage at the column inlet can distort the sample band as it enters the column.

  • Co-elution: It's possible that an impurity or a related compound is co-eluting with your analyte.

Q5: What is the expected mass spectrometry fragmentation pattern for this compound?

A5: For lysophosphatidylethanolamines, a characteristic fragmentation in positive ion mode mass spectrometry is the neutral loss of the phosphoethanolamine headgroup (141 Da). Therefore, you would expect to see a prominent product ion corresponding to [M+H - 141]⁺. The exact m/z of the precursor and product ions will depend on the specific deuteration pattern of your this compound standard.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps Expected Outcome
Secondary Silanol Interactions 1. Use a column with end-capping or a hybrid particle technology to shield silanol groups. 2. Add a mobile phase modifier like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%) to compete for active sites. 3. Operate at a lower mobile phase pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups.Improved peak symmetry (Tailing factor closer to 1).
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. 2. Ensure adequate buffering capacity of the mobile phase by using a suitable buffer concentration (e.g., 5-10 mM ammonium (B1175870) formate).More consistent retention times and symmetrical peak shape.
Metal Interactions 1. Use a bio-inert or PEEK-lined column and LC system to minimize contact with metal surfaces. 2. Add a chelating agent like EDTA to the mobile phase in trace amounts, if compatible with your MS system.Reduction in peak tailing and potential improvement in signal intensity.
Column Overload 1. Reduce the injection volume. 2. Dilute the sample concentration.Sharper, more symmetrical peaks.
Sample Solvent Mismatch 1. Dissolve the sample in the initial mobile phase composition. 2. If a stronger solvent is necessary for solubility, inject a smaller volume.Elimination of peak fronting or splitting.
Issue 2: Poor Resolution
Parameter Adjustment Strategy Rationale
Mobile Phase Composition 1. Decrease the organic solvent percentage (in reversed-phase): This will increase the retention of this compound and may improve separation from closely eluting compounds. 2. Change the organic solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.Modifying the mobile phase strength and composition directly impacts the partitioning of the analyte between the mobile and stationary phases.
Gradient Slope 1. Decrease the gradient slope (make it shallower): This provides more time for the separation to occur and can resolve closely eluting peaks.A shallower gradient allows for better differentiation of compounds with similar retention characteristics.
Column Chemistry 1. Switch to a different stationary phase: If using a C18 column, consider a phenyl-hexyl or a column with a different ligand to exploit alternative separation mechanisms.Different stationary phases offer different selectivities based on interactions like pi-pi bonding or shape selectivity.
Column Dimensions 1. Increase column length: A longer column provides more theoretical plates and thus higher resolving power. 2. Decrease particle size: Columns with smaller particles (e.g., sub-2 µm) offer higher efficiency and better resolution.Both longer columns and smaller particles increase the number of theoretical plates, leading to sharper peaks and better separation.
Temperature 1. Optimize the column temperature: Increasing the temperature can improve efficiency and reduce peak broadening, but may also decrease retention. A systematic evaluation is recommended.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, both of which influence resolution.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific application and instrumentation.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transition: Monitor the transition from the precursor ion [M+H]⁺ to the product ion [M+H - 141]⁺. The exact m/z values will need to be determined for your specific this compound standard.

    • Source Parameters: Optimize gas temperatures, gas flows, and ion spray voltage for your specific instrument.

Visualizations

experimental_workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Lipid Extraction (e.g., Bligh-Dyer) sample->extraction spike Spike with this compound Internal Standard extraction->spike reconstitute Dry Down and Reconstitute spike->reconstitute lc Liquid Chromatography (Reversed-Phase) reconstitute->lc ms Mass Spectrometry (ESI+, MRM) lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: A general workflow for the analysis of this compound.

signaling_pathway LPE Signaling via LPA Receptors LPE LPE (Lysophosphatidylethanolamine) LPAR LPA Receptor (e.g., LPA1) LPE->LPAR G_protein G-protein Coupling (Gq/11, Gi/o, G12/13) LPAR->G_protein PLC Phospholipase C (PLC) G_protein->PLC RhoA RhoA G_protein->RhoA PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_response Cellular Response (Proliferation, Migration) Ca_release->Cell_response PKC->Cell_response ROCK ROCK RhoA->ROCK Cytoskeletal Cytoskeletal Rearrangement ROCK->Cytoskeletal Cytoskeletal->Cell_response

Caption: LPE signaling through LPA receptors.

Technical Support Center: Preventing Isotopic Exchange in SLPEth-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SLPEth-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange in your experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the isotopic stability of this deuterated compound.

Disclaimer: The precise chemical structure of the "SLP" moiety in this compound is not publicly available. Therefore, the guidance provided here is based on the general principles of isotopic exchange for compounds containing a deuterated ethyl (d5) group, with deuterated ethanol (B145695) (ethanol-d5) used as a primary model. The ethyl group's deuterium (B1214612) atoms are generally stable, but the hydroxyl proton in ethanol is highly susceptible to exchange.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (D) atom in a molecule is replaced by a protium (B1232500) (H) atom from the surrounding environment, such as from solvents or atmospheric moisture. This can compromise the isotopic purity of this compound, leading to inaccurate results in quantitative analyses, particularly in mass spectrometry-based assays where the mass of the internal standard is critical.

Q2: Which deuterium atoms in this compound are most likely to undergo exchange?

A2: Without the full structure of SLPEth, we must infer from the "Eth-d5" designation, which suggests a deuterated ethyl group (C2D5). The deuterium atoms on the carbon backbone (C-D bonds) are generally stable under typical experimental conditions. However, if the ethyl group is part of an ethanol-like structure with a hydroxyl group (-OD), the deuterium on the oxygen is highly labile and will readily exchange with protons from any protic source.

Q3: What are the primary factors that promote isotopic exchange?

A3: The main factors that can induce the loss of deuterium from your deuterated compound are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, are the most common sources of protons for exchange.

  • pH: Both acidic and basic conditions can catalyze isotopic exchange. The rate of exchange for many deuterated compounds is minimized at a slightly acidic pH (around 2.5-3.0).

  • Temperature: Higher temperatures can provide the activation energy needed for the exchange reaction to occur. Therefore, keeping samples cool is generally recommended.

  • Exposure to Moisture: Even atmospheric moisture can be a significant source of protons. It is crucial to handle and store deuterated compounds in a dry environment.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential isotopic exchange issues with this compound.

Problem: I am observing a decrease in the isotopic purity of my this compound standard, or I am seeing unexpected peaks in my mass spectrometry analysis that correspond to the loss of one or more deuterium atoms.

Initial Assessment Workflow

Start Observe Isotopic Instability CheckSolvent Step 1: Verify Solvent System Start->CheckSolvent CheckpH Step 2: Evaluate pH of Solutions CheckSolvent->CheckpH CheckTemp Step 3: Assess Temperature Conditions CheckpH->CheckTemp CheckHandling Step 4: Review Handling & Storage CheckTemp->CheckHandling Solution Implement Corrective Actions CheckHandling->Solution Start Start: Prepare Stock Solution Equilibrate Equilibrate this compound to Room Temp (in desiccator) Start->Equilibrate Weigh Accurately Weigh Compound Equilibrate->Weigh Dissolve Dissolve in Anhydrous Aprotic Solvent Weigh->Dissolve Vortex Vortex/Sonicate to Ensure Complete Dissolution Dissolve->Vortex Store Store in Tightly Sealed Vial at ≤ 4°C Vortex->Store End End: Stable Stock Solution Store->End

Technical Support Center: Optimizing SLPEth-d5 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the recovery of the internal standard SLPEth-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery critical?

This compound is a deuterated internal standard used in mass spectrometry-based quantification assays. As an internal standard, it is added to samples at a known concentration to correct for variability during sample preparation and analysis.[1] Accurate and consistent recovery of this compound is crucial for the reliable quantification of the target analyte.[1] Low or inconsistent recovery can lead to inaccurate and unreliable measurement of the analyte of interest.[1]

Q2: What are the main factors that can lead to poor recovery of this compound?

Several factors can contribute to the poor recovery of internal standards like this compound. These can be broadly categorized as:

  • Matrix Effects: Components within the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2]

  • Extraction Inefficiency: The chosen extraction protocol may not be optimal for this compound, resulting in incomplete transfer from the sample matrix to the final extract. This can be influenced by solvent choice, pH, and the extraction technique itself.

  • Analyte Instability: this compound, as a sulfated peptide, may be susceptible to degradation during the extraction process, particularly under certain pH conditions. Tyrosine-sulfated peptides are known to be unstable in acidic conditions.

  • Non-Specific Binding: Peptides, especially hydrophobic ones, can be lost due to binding to the surfaces of sample containers and labware.

Q3: How does the chemical nature of this compound affect its extraction?

This compound is a sulfated peptide, and this modification introduces a strongly acidic group, which can influence its behavior during extraction and mass spectrometry analysis. The sulfate (B86663) group's stability is pH-dependent, with instability observed in acidic conditions. This is a critical consideration when selecting extraction and elution solvents. The presence of the sulfate group also makes this compound more polar, which will affect its retention on different solid-phase extraction (SPE) sorbents.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the extraction of this compound.

Issue 1: Low or No Recovery of this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction from Sample Matrix 1. Optimize Solvent Polarity: Adjust the polarity of the extraction solvent based on the sample matrix. For high-fat content samples where the analyte may be lipid-soluble, consider using less polar solvents like ethanol, acetonitrile, or acetone. 2. Increase Extraction Efficiency: Employ techniques such as increasing the sample-to-solvent ratio, using a water bath for heating, sonication, or performing multiple extractions followed by concentration.
Analyte Instability (Degradation) 1. Maintain pH > 4.0: Sulfated peptides can be unstable under acidic conditions. Ensure the pH of all solutions during the extraction process is maintained above 4.0. 2. Work at Low Temperatures: Perform extraction steps on ice or at reduced temperatures to minimize potential degradation. 3. Protect from Light: If the analyte is light-sensitive, conduct the extraction process under light-protected conditions.
Poor Retention/Elution in Solid-Phase Extraction (SPE) 1. Select Appropriate SPE Sorbent: For polar peptides like this compound, C18 sorbents can be effective for isolation. For fractionation, ion-exchange SPE cartridges (QMA for quaternary methylammonium (B1206745) or CM for carboxymethyl) can be useful to separate peptides into basic, acidic, and neutral groups. 2. Optimize SPE Protocol: Ensure proper column conditioning and equilibration. Adjust the pH of the sample to approximately 3 for better retention on some columns, but be mindful of the potential for sulfate instability. Test different wash and elution solvent compositions and volumes to ensure interferences are removed without eluting the analyte, and that the analyte is fully recovered during elution.
Non-Specific Binding 1. Use Low-Binding Labware: Utilize low-retention polypropylene (B1209903) tubes and pipette tips to minimize loss of the peptide to container surfaces. 2. Optimize Sample Matrix Composition: Simple factors like temperature and sample matrix composition can influence peptide recovery.
Issue 2: High Variability in this compound Recovery Across Samples
Potential Cause Troubleshooting Steps
Inconsistent Sample Matrix Effects 1. Implement Matrix-Matched Calibration: Prepare calibration curves in the same biological matrix as the samples to compensate for matrix effects. 2. Improve Sample Cleanup: Enhance the sample cleanup process to remove interfering matrix components. This can involve optimizing the wash steps in an SPE protocol or employing a different extraction technique like liquid-liquid extraction.
Inconsistent Procedural Execution 1. Standardize the Protocol: Ensure all experimental steps, including volumes, incubation times, and temperatures, are performed consistently for all samples. 2. Automate Where Possible: If available, use automated liquid handling systems to minimize human error and improve consistency.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor this compound recovery.

TroubleshootingWorkflow Troubleshooting Workflow for Low this compound Recovery start Low or Inconsistent This compound Recovery check_protocol Review Current Extraction Protocol start->check_protocol check_stability Is pH maintained > 4.0? Are samples kept cool? check_protocol->check_stability adjust_ph Adjust pH of all solutions and work at low temperature check_stability->adjust_ph No check_spe Evaluate SPE Method check_stability->check_spe Yes re_evaluate Re-evaluate Recovery adjust_ph->re_evaluate optimize_spe Optimize SPE: - Sorbent type (C18, IEX) - Wash/Elution solvents - Flow rate check_spe->optimize_spe Inefficient check_matrix Assess Matrix Effects check_spe->check_matrix Seems OK optimize_spe->re_evaluate post_spike Perform Post-Extraction Spike Experiment check_matrix->post_spike matrix_effect_present Matrix Effect Confirmed post_spike->matrix_effect_present no_matrix_effect No Significant Matrix Effect post_spike->no_matrix_effect improve_cleanup Improve Sample Cleanup: - Additional wash steps - Different extraction method matrix_effect_present->improve_cleanup improve_cleanup->re_evaluate check_binding Investigate Non-Specific Binding no_matrix_effect->check_binding use_low_bind Use low-binding labware check_binding->use_low_bind use_low_bind->re_evaluate

Caption: A step-by-step workflow for diagnosing and resolving low recovery of this compound.

Experimental Protocols

Protocol 1: Post-Extraction Spike Analysis to Evaluate Matrix Effects

This protocol helps determine if low recovery is due to extraction inefficiency or matrix effects.

Methodology:

  • Prepare Sample Sets:

    • Set A (Pre-extraction Spike): Spike a blank matrix sample with a known amount of this compound before the extraction process.

    • Set B (Post-extraction Spike): Extract a blank matrix sample and then spike the resulting extract with the same amount of this compound after the extraction process.

  • Prepare a Standard: Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the same final concentration as the spiked samples.

  • Analyze: Analyze all three samples (Set A, Set B, and the standard) by LC-MS.

  • Calculate Recovery and Matrix Effect:

    • Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100

    • Matrix Effect (%) = ((Peak Area of Set B / Peak Area of Standard) - 1) x 100

Result Interpretation Indication
Low Recovery, Minimal Matrix Effect The extraction process itself is inefficient.
High Recovery, Significant Negative Matrix Effect The extraction is efficient, but ion suppression is occurring.
Low Recovery, Significant Negative Matrix Effect Both extraction inefficiency and ion suppression are issues.
Protocol 2: General Method for Optimizing Solid-Phase Extraction (SPE) of this compound

This protocol provides a general workflow for developing an optimized SPE method for this compound.

SPE_Optimization General Workflow for SPE Method Optimization start Start: Spiked Sample condition 1. Condition Column (e.g., Methanol, Water) start->condition equilibrate 2. Equilibrate Column (e.g., 0.1% Formic Acid, maintain pH > 4) condition->equilibrate load 3. Load Sample (Control flow rate) equilibrate->load wash 4. Wash Column (Remove interferences, e.g., 5% Methanol) load->wash elute 5. Elute this compound (e.g., Acetonitrile with 0.1% Formic Acid) wash->elute analyze 6. Analyze Eluate by LC-MS elute->analyze

References

Technical Support Center: Stability of Deuterated Internal Standards in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on assessing and troubleshooting the stability of deuterated internal standards, such as SLPEth-d5, in various biological matrices. Ensuring the stability of your internal standard is critical for accurate and reliable quantification in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: Why is the stability of my deuterated internal standard (IS) important?

The fundamental assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte of interest throughout the analytical process, from sample collection and preparation to detection. If the IS is unstable and degrades, its concentration will change, leading to inaccurate quantification of the target analyte.

Q2: What are the common factors that can affect the stability of this compound in biological matrices?

Several factors can influence the stability of a deuterated compound in biological matrices like plasma, serum, or urine. These include:

  • Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.

  • pH: Extreme pH values can lead to hydrolysis or other chemical degradation pathways.

  • Enzymatic Degradation: Enzymes present in biological matrices can metabolize the internal standard.

  • Oxidation: Exposure to air and light can cause oxidative degradation.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation.[1]

Q3: We are observing a significant decrease in the this compound signal over time in our stored QC samples. What could be the cause?

A consistent decrease in the internal standard signal in quality control (QC) samples over time is a strong indicator of instability. The potential causes are outlined in the table below, along with troubleshooting recommendations.

Troubleshooting Guide: Inconsistent Internal Standard Signal

This guide addresses common issues related to the stability of deuterated internal standards like this compound during bioanalysis.

Observation Potential Cause Troubleshooting/Optimization Steps
Decreasing IS signal in QC samples over time Degradation during storage 1. Temperature: Evaluate stability at lower temperatures (e.g., -80°C instead of -20°C) to minimize enzymatic activity and chemical degradation.[1]2. pH: Ensure the pH of the matrix is suitable for the stability of your compound. Adjust if necessary.3. Oxidation: Store samples in amber vials to protect from light and minimize headspace to reduce exposure to air. Consider adding an antioxidant if it doesn't interfere with the assay.[1]4. Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles.[1]
High variability in IS signal across different samples Matrix Effects Components of the biological matrix (e.g., phospholipids, proteins) can interfere with the ionization of the IS in the mass spectrometer. 1. Improve Sample Preparation: Optimize protein precipitation or liquid-liquid extraction methods for better removal of matrix components.2. Chromatographic Separation: Modify the LC method to better separate the IS from interfering matrix components.
Inconsistent IS recovery Inconsistent Sample Preparation Inefficient or inconsistent extraction can lead to variable recovery of the IS.1. Standardize Procedures: Ensure thorough and consistent vortexing, centrifugation, and supernatant transfer.2. Extraction Method: Evaluate different extraction techniques (e.g., solid-phase extraction) for more consistent recovery.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in a Biological Matrix

Objective: To determine the stability of this compound under various storage conditions.

Materials:

  • Blank biological matrix (plasma, urine, etc.)

  • This compound stock solution

  • Validated LC-MS/MS method for this compound quantification

Procedure:

  • Spike a pool of the blank biological matrix with a known concentration of this compound.

  • Aliquot the spiked matrix into multiple vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C).

  • Prepare a set of "time zero" comparison samples by spiking the blank matrix with this compound immediately before analysis.

  • Store the stability samples under the defined conditions for specified durations (e.g., 0, 4, 8, 24 hours; 1, 7, 14, 30 days).

  • At each time point, retrieve the stability samples, process them alongside freshly prepared comparison samples, and analyze them using the validated LC-MS/MS method.

  • Calculate the percentage of the nominal concentration remaining for the stability samples relative to the comparison samples.

Protocol 2: Post-Preparative Stability Assessment

Objective: To evaluate the stability of this compound in the processed sample extract.

Materials:

  • Processed sample extracts containing this compound

  • Autosampler set to a specific temperature

Procedure:

  • Pool several processed sample extracts.

  • Aliquot the pooled extract into multiple autosampler vials.

  • Place the vials in the autosampler at a controlled temperature (e.g., 4°C or room temperature).

  • Inject the samples onto the LC-MS/MS system at defined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Monitor the peak area of this compound over time. A consistent decrease in peak area indicates instability in the processed sample.

Data Presentation

Table 1: Example Stability Data for this compound in Human Plasma
Storage ConditionTime PointMean Concentration (ng/mL)% of Nominal Concentration
Room Temperature (25°C)0 hr100.2100.2%
4 hr95.895.8%
8 hr88.188.1%
24 hr75.375.3%
Refrigerated (4°C)0 hr99.999.9%
24 hr98.798.7%
7 days96.596.5%
Frozen (-20°C)0 days101.1101.1%
30 days99.599.5%
90 days97.897.8%
Frozen (-80°C)0 days100.5100.5%
90 days100.1100.1%
180 days99.899.8%

Visualizations

Stability_Troubleshooting_Workflow start Inconsistent IS Signal Observed check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage check_sample_prep Evaluate Sample Preparation Procedure check_storage->check_sample_prep No Obvious Storage Issues optimize_storage Optimize Storage: - Lower Temperature - Protect from Light - Adjust pH check_storage->optimize_storage Degradation Suspected check_matrix_effects Investigate Potential Matrix Effects check_sample_prep->check_matrix_effects Consistent Low Recovery improve_prep Refine Sample Prep: - Standardize Vortexing - Optimize Extraction check_sample_prep->improve_prep Inconsistent Recovery modify_lc Modify LC Method: - Improve Separation check_matrix_effects->modify_lc Signal Suppression/ Enhancement stable IS Signal Stabilized optimize_storage->stable improve_prep->stable modify_lc->stable

Caption: Troubleshooting workflow for inconsistent internal standard signals.

Bioanalytical_Workflow cluster_sample_handling Sample Handling & Storage cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection Sample Collection sample_storage Sample Storage (-80°C) sample_collection->sample_storage add_is Add this compound (IS) sample_storage->add_is protein_precipitation Protein Precipitation add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: General bioanalytical workflow for quantification using an internal standard.

References

minimizing ion suppression of SLPEth-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for SLPEth-d5 Analysis. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize ion suppression when using this compound as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Salidroside 1-ethyl ether (SLPEth). In quantitative mass spectrometry, a known amount of this compound is added to samples. Because it is chemically and physically almost identical to the analyte (SLPEth), it experiences the same variations during sample preparation, chromatography, and ionization.[1][2] By measuring the response ratio of the analyte to the internal standard, we can achieve highly accurate and precise quantification, even if issues like ion suppression occur.[1][2][3]

Q2: What is ion suppression and why is it a concern?

A2: Ion suppression is a type of matrix effect where components in the sample (e.g., salts, proteins, phospholipids) co-eluting with the analyte and internal standard interfere with the ionization process in the mass spectrometer's source.[3][4][5] This competition reduces the number of analyte ions that reach the detector, leading to a weaker signal.[4][6] This can negatively impact the sensitivity, precision, and accuracy of the analytical method.[7][8] Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[5][8]

Q3: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for all ion suppression?

A3: Ideally, yes. A SIL internal standard is the best tool to compensate for matrix effects.[3] However, perfect compensation relies on the analyte and internal standard co-eluting perfectly and being affected by the interfering compounds in the exact same way.[9] Several factors can lead to incomplete correction:

  • Chromatographic Separation: Even a slight difference in retention time, sometimes caused by the "isotope effect," can expose the analyte and internal standard to different levels of matrix components.[9]

  • Severe Suppression: If ion suppression is extremely high, the signal for both the analyte and internal standard can become too low or non-linear, leading to inaccurate quantification.[9]

Q4: How do I know if my this compound signal is being suppressed?

A4: Inconsistent or low signal intensity for this compound across different samples is a primary indicator. If you are analyzing samples from a complex biological matrix (like plasma or urine), you should always suspect and test for ion suppression.[4][10] The most definitive way to identify regions of ion suppression in your chromatogram is by performing a post-column infusion experiment.[4][7][11]

Troubleshooting Guide: Low or Variable this compound Signal

If you are experiencing poor sensitivity or inconsistent results, follow this step-by-step guide to diagnose and mitigate the issue.

start Problem: Low or Variable Signal for SLPEth / this compound check_instrument 1. Initial Checks: - Verify MS Tune & Calibration - Check LC System (leaks, pressure) - Confirm Standard Solution Integrity start->check_instrument perform_pci 2. Diagnose Suppression: Perform Post-Column Infusion Experiment check_instrument->perform_pci suppression_found Suppression Detected? perform_pci->suppression_found no_suppression No Significant Suppression. Re-evaluate initial checks and method parameters. suppression_found->no_suppression No optimize_chrom 3a. Optimize Chromatography: - Adjust Gradient to shift RT - Change Mobile Phase pH - Try a Different Column (e.g., UPLC) suppression_found->optimize_chrom  Yes optimize_prep 3b. Improve Sample Prep: - Switch from PPT to LLE or SPE - Use Phospholipid Removal Plates - Dilute Sample suppression_found->optimize_prep  Yes optimize_ms 3c. Optimize MS Source: - Adjust Source Parameters (Gas, Temp, Voltage) - Consider Switching to APCI suppression_found->optimize_ms  Yes re_evaluate 4. Re-evaluate: Analyze QC samples with an optimized method. optimize_chrom->re_evaluate optimize_prep->re_evaluate optimize_ms->re_evaluate

Caption: Troubleshooting workflow for ion suppression.

Data Presentation

Effective sample preparation is the most critical step in minimizing ion suppression.[3][12] The choice of technique significantly impacts the cleanliness of the final extract and, consequently, the degree of matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis

TechniquePrincipleAnalyte RecoveryMatrix Removal EfficiencyPropensity for Ion Suppression
Protein Precipitation (PPT) Proteins are crashed out of solution using an organic solvent (e.g., acetonitrile).HighPoorHigh[13]
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases based on polarity and pH.Moderate to HighGoodModerate[12][13]
Solid-Phase Extraction (SPE) Analyte is selectively retained on a solid sorbent while interferences are washed away.HighExcellentLow[3][13]
HybridSPE®-Phospholipid Combines protein precipitation with specific removal of phospholipids (B1166683).HighExcellent (especially for phospholipids)Very Low

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression

This experiment helps visualize at which retention times co-eluting matrix components cause ion suppression.[4][11]

Post-Column Infusion Workflow cluster_0 Setup cluster_1 LC System cluster_2 Procedure syringe_pump Syringe Pump with This compound Solution tee syringe_pump->tee ms Mass Spec Source tee->ms Combined Flow autosampler Autosampler column LC Column autosampler->column column->tee Column Effluent step1 1. Infuse this compound at a constant low flow rate step2 2. Inject Blank Matrix Extract (e.g., extracted plasma without analyte) step1->step2 step3 3. Monitor this compound Signal step2->step3

Caption: Experimental setup for post-column infusion.

Methodology:

  • Setup: Connect a syringe pump containing a solution of this compound (e.g., 50 ng/mL in mobile phase) to the LC flow path using a T-union placed between the analytical column and the mass spectrometer's ion source.

  • Infusion: Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min). This should produce a stable, elevated baseline signal for this compound on the mass spectrometer.

  • Injection: While the infusion is running, inject a blank, extracted sample matrix (e.g., a plasma sample that has undergone your sample preparation procedure but contains no analyte or internal standard).

  • Analysis: Monitor the signal of this compound over the course of the chromatographic run. Any significant dip in the baseline signal indicates a region where matrix components are eluting and causing ion suppression.[7][11] The goal is to adjust your chromatography so that your actual analyte, SLPEth, elutes in a region with no signal drop.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

SPE is a highly effective technique for removing salts, proteins, and phospholipids, thereby reducing ion suppression.[3][12] This is a general protocol using a mixed-mode polymeric sorbent.

start Start: Plasma Sample + this compound pretreat 1. Pre-treat Sample (e.g., Dilute with acid) start->pretreat load 3. Load Sample pretreat->load condition 2. Condition SPE Cartridge (Methanol, then Water) condition->load wash 4. Wash Cartridge (Remove polar interferences and phospholipids) load->wash elute 5. Elute Analyte (SLPEth + this compound) wash->elute drydown 6. Evaporate & Reconstitute in Mobile Phase elute->drydown end Inject into LC-MS/MS drydown->end

Caption: General workflow for Solid-Phase Extraction (SPE).

Methodology:

  • Sample Pre-treatment: To 100 µL of plasma containing this compound, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps disrupt protein binding.

  • Condition Cartridge: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Wash Cartridge:

    • Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and less polar interferences.

  • Elute Analyte: Elute the SLPEth and this compound from the cartridge using 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for injection into the LC-MS/MS system.

References

Technical Support Center: A Guide to Using SLPEth-d5 and Other Deuterated Sphingolipid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when using SLPEth-d5 and other deuterated sphingolipid internal standards in mass spectrometry-based experiments. By anticipating and addressing these potential pitfalls, users can enhance the accuracy, reproducibility, and reliability of their quantitative lipidomics data.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section is divided into general challenges associated with deuterated standards and specific issues pertinent to sphingolipid analysis.

General Pitfalls for Deuterated Internal Standards

Q1: Why is my deuterated standard (this compound) eluting at a different retention time than the non-deuterated analyte in my LC-MS analysis?

A1: This phenomenon is known as the "chromatographic isotope effect." It is a well-documented issue, especially in reversed-phase liquid chromatography (RPLC), where deuterated compounds often elute slightly earlier than their non-deuterated counterparts. The substitution of hydrogen with the heavier deuterium (B1214612) isotope can cause subtle changes in the molecule's physicochemical properties, affecting its interaction with the stationary phase.

Troubleshooting Steps:

  • Optimize Chromatography: While perfect co-elution may not always be possible, adjusting the chromatographic gradient, temperature, and mobile phase composition can help minimize the retention time shift.

  • Adjust Integration Windows: Ensure that the peak integration windows in your software are set appropriately to accurately capture the individual peaks of both the analyte and the internal standard.

Q2: My quantitative results are inconsistent and inaccurate. What are the possible causes related to the internal standard?

A2: Inaccurate or inconsistent quantification when using deuterated internal standards can stem from several factors:

  • Lack of Co-elution: As mentioned above, if the analyte and the standard do not co-elute, they may experience different degrees of ion suppression or enhancement from matrix components, leading to "differential matrix effects."[1]

  • Isotopic and Chemical Purity: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration. Always check the certificate of analysis from your supplier for isotopic and chemical purity, which should ideally be ≥98% and >99%, respectively.

  • Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference is small. A mass difference of at least 4-5 Da is recommended to minimize this effect.[2]

  • Deuterium-Hydrogen Exchange: Deuterium atoms on the standard can sometimes exchange with hydrogen atoms from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely to occur with deuterium atoms attached to heteroatoms (-OH, -NH) or on carbons adjacent to carbonyl groups.

Troubleshooting Workflow:

start Inconsistent Quantitative Results coelution Check for Co-elution of Analyte and Standard start->coelution purity Verify Isotopic and Chemical Purity of Standard start->purity crosstalk Assess Isotopic Crosstalk start->crosstalk exchange Evaluate Deuterium-Hydrogen Exchange start->exchange optimize_chromatography Optimize LC Method (Gradient, Temperature) coelution->optimize_chromatography If not co-eluting contact_supplier Request Certificate of Analysis from Supplier purity->contact_supplier If purity is low increase_mass_diff Use Standard with Higher Mass Difference (≥ 4-5 Da) crosstalk->increase_mass_diff If crosstalk is observed use_stable_label Consider ¹³C or ¹⁵N Labeled Standards exchange->use_stable_label If exchange is occurring

Caption: Troubleshooting workflow for inconsistent quantification.
Specific Challenges in Sphingolipid Analysis

Q3: I am observing low signal intensity for my sphingolipid analytes. How can I improve this?

A3: Low signal intensity in sphingolipid analysis can be due to several factors throughout the analytical process:

  • Inefficient Extraction: Sphingolipids have diverse polarities. Ensure your extraction method is appropriate for the specific sphingolipid classes you are targeting. A modified Bligh & Dyer or Folch extraction is commonly used. For a comparison of different extraction methods, refer to the tables in the "Quantitative Data Summary" section.

  • Poor Ionization Efficiency: Electrospray ionization (ESI) is generally preferred for sphingolipids.[1] Optimizing ESI source parameters such as capillary voltage, gas flow rates, and temperature is crucial. The addition of mobile phase modifiers like formic acid or ammonium (B1175870) formate (B1220265) can also improve ionization.

  • In-source Fragmentation: Ceramides, for instance, can undergo in-source dehydration of the protonated molecule, which can reduce the precursor ion intensity.[1]

  • Ion Suppression: Co-eluting phospholipids (B1166683) are a major source of ion suppression in sphingolipid analysis. Improving chromatographic separation or incorporating a sample cleanup step can mitigate this.

Q4: Which ionization mode, positive or negative, is better for sphingolipid detection?

A4: The choice of ionization mode depends on the specific sphingolipid class:

  • Positive Ion Mode (ESI+): This mode is suitable for sphingoid bases, ceramides, sphingomyelins, and neutral glycosphingolipids, which readily form protonated molecules [M+H]⁺ or adducts.[3]

  • Negative Ion Mode (ESI-): This mode is preferred for acidic sphingolipids like ceramides-1-phosphate and sulfatides, which form deprotonated molecules [M-H]⁻.[3]

II. Quantitative Data Summary

The following tables summarize key quantitative data to aid in experimental design and troubleshooting.

Table 1: Typical LC-MS/MS Parameters for Sphingolipid Analysis

ParameterSettingRationale
Chromatography
ColumnC18 or HILICC18 for general separation by hydrophobicity; HILIC for separating based on head group polarity.[4]
Mobile Phase AWater with 0.1-0.2% Formic Acid & 5-10 mM Ammonium FormateImproves peak shape and ionization efficiency.[4][5]
Mobile Phase BAcetonitrile/Methanol (B129727) with 0.1-0.2% Formic AcidOrganic solvent for gradient elution.
Flow Rate0.2 - 0.5 mL/minTypical for analytical scale LC.
Column Temperature40 - 60 °CCan improve peak shape and reduce viscosity.[3]
Mass Spectrometry
Ionization ModeESI Positive and/or NegativeDependent on the target sphingolipid class.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Capillary Voltage3.5 - 5.5 kVOptimized for efficient ionization.
Source Temperature300 - 450 °CAids in desolvation.

Data compiled from multiple sources.[3][4][6]

Table 2: Comparison of Sphingolipid Extraction Efficiencies from Plasma

Extraction MethodKey SolventsAverage Recovery (%)AdvantagesDisadvantages
Methanol (MeOH) Precipitation Methanol96 - 101%Simple, rapid, uses less toxic solvents.[5]May not be as efficient for all lipid classes as biphasic methods.
Folch Method Chloroform (B151607), Methanol69 - 96%"Gold standard," good for a wide range of lipids.Uses chlorinated solvent, more laborious.[7]
Bligh & Dyer (B&D) Method Chloroform, Methanol35 - 72% (can be higher for specific lipids)Widely used, well-established.Lower recovery for some sphingolipids compared to other methods.[7]
Methyl-tert-butyl ether (MTBE) Method MTBE, Methanol48 - 84%Avoids chlorinated solvents.Can have lower recovery for some polar sphingolipids.[7]

Recovery percentages are approximate and can vary based on the specific sphingolipid and sample matrix.[7][8]

III. Experimental Protocols

The following are generalized protocols. It is essential to optimize these for your specific application and instrumentation.

Protocol 1: General Lipid Extraction from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Internal Standard Spiking: Add a known amount of this compound (or other deuterated sphingolipid standard) to the cell pellet.

  • Solvent Addition: Add ice-cold methanol to the cells. Scrape the cells and transfer the suspension to a glass tube.

  • Extraction: Add chloroform and vortex thoroughly. Then, add water to induce phase separation.

  • Phase Separation: Centrifuge to separate the aqueous and organic layers.

  • Lipid Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Evaporate the solvent under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/chloroform 1:1) for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Sphingolipids
  • Chromatographic Separation: Inject the reconstituted lipid extract onto a C18 or HILIC column. Use a gradient elution with mobile phases as described in Table 1.

  • Mass Spectrometric Detection: Operate the mass spectrometer in MRM mode. Set up specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.

  • Data Analysis: Integrate the peak areas for the analyte and the internal standard. Calculate the analyte concentration based on the peak area ratio and a calibration curve.

IV. Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the use of this compound in sphingolipid research.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Ceramide_transport Ceramide Ceramide->Ceramide_transport CERT Sphingomyelin Sphingomyelin Glucosylceramide Glucosylceramide Ceramide_transport->Sphingomyelin SMS Ceramide_transport->Glucosylceramide GCS

Caption: The de novo sphingolipid synthesis pathway.

cluster_Apoptosis Apoptotic Cascade Stress_Signal Stress Signal (e.g., TNF-α, Chemotherapy) Sphingomyelin Sphingomyelin Stress_Signal->Sphingomyelin Activates SMase Ceramide Ceramide Sphingomyelin->Ceramide SMase SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK Activates Caspases Caspase Activation SAPK_JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Ceramide signaling in the induction of apoptosis.

Sample Biological Sample (Cells, Tissue, Plasma) Spike_IS Spike with this compound Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., Folch or B&D) Spike_IS->Extraction Dry_Reconstitute Dry Down & Reconstitute Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General experimental workflow for sphingolipid analysis.

References

Validation & Comparative

Validating Analytical Methods for Salvinorin A: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Salvinorin A, the choice of an appropriate internal standard is critical for method accuracy and reliability. This guide provides a comparative overview of the validation of analytical methods for Salvinorin A, with a focus on the use of deuterated Salvinorin A (referred to here as Salvinorin A-d5, likely the intended compound for the user's query "SLPEth-d5") and other alternative internal standards. The information presented is a synthesis of data from multiple studies to facilitate an objective comparison.

The Role of Internal Standards in Salvinorin A Analysis

Internal standards are essential in analytical chemistry, particularly in chromatography-mass spectrometry techniques, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. For Salvinorin A, a potent psychoactive compound, accurate quantification in biological matrices is crucial for pharmacokinetic, toxicological, and forensic studies.

A deuterated internal standard, such as Salvinorin A-d5, is often considered the gold standard. Its physicochemical properties are nearly identical to the analyte, Salvinorin A, ensuring similar behavior during extraction and analysis, which leads to more accurate and precise results. However, the availability and cost of deuterated standards can be a limiting factor, leading researchers to explore other structurally similar or co-eluting compounds as alternatives.

Comparative Performance of Internal Standards

The following tables summarize the performance characteristics of analytical methods for Salvinorin A using a deuterated internal standard and other alternatives.

Table 1: Performance of a Deuterated Internal Standard (Salvinorin A-d5)

Validation ParameterMatrixMethodLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Linearity, LLOQ, Precision, AccuracyPlasmaLC-MS/MS2 - 10002Not ReportedNot ReportedNot Reported
Linearity, LLOQ, Precision, AccuracyCSFLC-MS/MSNot Reported0.0125< 1.7%< 1.7%< 9.42%
Linearity, LLOQ, Precision, AccuracyPlasmaLC-MS/MSNot Reported0.05< 3.47%< 3.47%< 12.37%

Data synthesized from studies utilizing a "+5 mass analogue of salvinorin A" and "d(3)-Salvinorin A" as internal standards.[1][2][3][4]

Table 2: Performance of Alternative Internal Standards

Internal StandardMatrixMethodLinearity RangeLLOQPrecision (%RSD)Accuracy (% Bias)
CholesterolSalvia ProductsDART-HRMS5 - 200 mg/L5 mg/LNot ReportedNot Reported
17-alpha-methyltestosteronePlasma, Urine, Saliva, SweatGC-MS0.015 - 5 µg/mL0.015 µg/mL< 15%< 15%
WarfarinBlood, UrineLC-ESI-MS5.0 - 100 ng/mL5.0 ng/mLNot ReportedNot Reported
4-BromonitrobenzeneSalvia SpeciesHPLC0.5 - 10.0 µg/mL0.5 µg/mLNot ReportedNot Reported

Data synthesized from multiple studies.[5][6][7][8][9][10]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are summaries of experimental protocols cited in the literature for Salvinorin A analysis.

Method 1: LC-MS/MS with Deuterated Internal Standard (Salvinorin A-d5)

This method is suitable for the quantification of Salvinorin A in biological fluids like plasma and cerebrospinal fluid (CSF).[1][4]

  • Sample Preparation (Plasma):

    • Plasma samples are subjected to solid-phase extraction (SPE).

    • A deuterated internal standard (e.g., +5 mass analogue of Salvinorin A) is added to the plasma sample before extraction.[1]

    • The extract is then concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Flow Rate: Optimized for the specific column dimensions.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Salvinorin A and the deuterated internal standard.

Method 2: DART-HRMS with Cholesterol as Internal Standard

This method is a rapid technique for the analysis of Salvinorin A in plant materials and commercial products.[5][6][8]

  • Sample Preparation:

    • Salvia leaf extracts are prepared.

    • The extract is spiked with an internal standard solution of cholesterol.

    • The sample is then directly analyzed without extensive cleanup.

  • DART-HRMS Conditions:

    • Ionization: Direct Analysis in Real Time (DART) ionization source.

    • Mass Spectrometer: High-Resolution Mass Spectrometer (HRMS).

    • Data Analysis: The peak area ratio of Salvinorin A to cholesterol is used for quantification against a standard curve.

Method 3: GC-MS with 17-alpha-methyltestosterone as Internal Standard

This method is applicable for the determination of Salvinorin A in various biological matrices.[10]

  • Sample Preparation:

    • Biological samples (plasma, urine, saliva, or sweat) are extracted with an organic solvent.

    • 17-alpha-methyltestosterone is added as the internal standard prior to extraction.

  • Gas Chromatographic Conditions:

    • Column: A suitable capillary column, such as one with a 5% phenyl methyl silicone stationary phase.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to achieve separation.

  • Mass Spectrometric Conditions:

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions for Salvinorin A and the internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the analytical methods described.

cluster_0 LC-MS/MS with Deuterated Internal Standard A Plasma/CSF Sample B Spike with Salvinorin A-d5 A->B C Solid-Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Data Processing & Quantification D->E cluster_1 DART-HRMS with Alternative Internal Standard F Salvia Product Sample G Extraction F->G H Spike with Cholesterol G->H I Direct Analysis by DART-HRMS H->I J Quantification I->J cluster_2 Logical Relationship of Method Choice X Analytical Goal Y1 High Accuracy & Precision (Pharmacokinetic Studies) X->Y1 Y2 Rapid Screening (Product Analysis) X->Y2 Z1 LC-MS/MS with Deuterated Standard Y1->Z1 Z2 DART-HRMS with Alternative Standard Y2->Z2

References

A Researcher's Guide to Internal Standards for Phosphatidylethanol (PEth) Analysis: A Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of phosphatidylethanol (B1425624) (PEth), the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the stable isotope-labeled internal standard (SIL-IS) SLPEth-d5 (1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanol-d5) and other common alternatives, supported by experimental data from published studies.

Phosphatidylethanol is a highly specific and sensitive biomarker for monitoring alcohol consumption, making its precise quantification critical in clinical and forensic toxicology.[1][2] The use of an internal standard is essential in mass spectrometry-based assays to correct for variability during sample preparation, chromatography, and ionization.[3] The ideal internal standard should mimic the analyte's behavior as closely as possible throughout the entire analytical process.[4]

The two primary categories of internal standards used for PEth analysis are stable isotope-labeled (e.g., deuterated) analogs like this compound and structural (or analog) internal standards like phosphatidylpropanol (PPropanol).

The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)

A SIL-IS, such as this compound, is considered the gold standard for quantitative mass spectrometry.[4] It is chemically identical to the analyte of interest (PEth 16:0/18:1), with the only difference being the replacement of five hydrogen atoms with deuterium (B1214612) on the ethanol (B145695) headgroup. This near-identical physicochemical profile ensures it co-elutes with the analyte and experiences the same extraction recovery and ionization effects, providing the most accurate correction for analytical variability.

The Alternative: Structural Analog Internal Standards

Structural analog internal standards are molecules that are chemically similar but not identical to the analyte. For PEth analysis, compounds like phosphatidylpropanol (PPropanol) or phosphatidylbutanol (PButanol) have been used. These compounds share the core phospholipid structure but have a different alcohol headgroup (propanol or butanol instead of ethanol). While generally more cost-effective, their different chemical nature means they may not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, which can be a source of variability.

Performance Data Comparison

The following tables summarize quantitative performance data for methods using this compound and a structural analog internal standard. The data is compiled from separate high-quality validation studies. It is important to note that direct comparison is challenging as the experimental conditions were not identical.

Table 1: Performance of this compound as an Internal Standard for PEth 16:0/18:1

Performance MetricResultSource Study
Recovery 95 - 102%Andreassen et al. (2018)
Within-Assay Precision (%CV) 0.4 - 3.3%Andreassen et al. (2018)
Between-Assay Precision (%CV) ≤ 7.1%Andreassen et al. (2018)
Accuracy 99.3% (at LOQ)Andreassen et al. (2018)
Matrix Effect (IS-corrected) 107 - 112%Andreassen et al. (2018)
Limit of Quantification (LOQ) 0.03 µMAndreassen et al. (2018)

Table 2: Performance of Phosphatidylpropanol as an Internal Standard for Total PEth

Performance MetricResultSource Study
Recovery Not explicitly statedGnann et al. (2009)
Intra-Assay Precision (%CV) < 9%Gnann et al. (2009)
Inter-Assay Precision (%CV) < 11%Gnann et al. (2009)
Accuracy Not explicitly statedGnann et al. (2009)
Matrix Effect Not explicitly statedGnann et al. (2009)
Limit of Quantification (LOQ) < 0.1 µmol/LGnann et al. (2009)

Key Considerations and Potential Issues

While this compound offers superior performance in principle, researchers should be aware of potential challenges associated with deuterated standards.

  • Chromatographic Isotope Effect : The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small shift in retention time, causing the deuterated standard to elute slightly earlier than the native analyte in reversed-phase chromatography. If this shift is significant, the analyte and the internal standard may experience different matrix effects, potentially compromising accuracy.

  • Isotopic Contribution : It is crucial to ensure that the mass increase of the SIL-IS is sufficient to avoid interference from the natural isotopic abundance of the analyte. For PEth, the d5 label provides a clear mass separation.

Structural analogs avoid the chromatographic isotope effect but are more susceptible to differential matrix effects and extraction recovery because their chemical and physical properties differ more significantly from the analyte.

Visualization of Workflows and Concepts

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification s0 Whole Blood Sample (150 µL) s1 Add 450 µL 2-Propanol containing Internal Standard (this compound or Analog) s0->s1 s2 Vortex Mix s1->s2 s3 Centrifuge to Precipitate Proteins s2->s3 s4 Transfer Supernatant for Analysis s3->s4 a0 Inject Supernatant s4->a0 a1 UPLC Separation (e.g., BEH-Phenyl Column) a0->a1 a2 Mass Spectrometry (Negative ESI, MRM) a1->a2 a3 Data Acquisition a2->a3 d0 Measure Peak Areas (Analyte & IS) a3->d0 d1 Calculate Peak Area Ratio (Analyte / IS) d0->d1 d2 Determine Concentration from Calibration Curve d1->d2

Caption: General experimental workflow for PEth analysis in whole blood.

IS_Comparison cluster_sil This compound (SIL-IS) cluster_analog Structural Analog (e.g., PPropanol) center_node Ideal Internal Standard Properties sil_pros Pros: - Identical Chemistry - Co-elution (typically) - Corrects for Recovery & Matrix Effects - High Accuracy & Precision center_node->sil_pros Very High Similarity analog_pros Pros: - No Isotope Effect - Lower Cost center_node->analog_pros Good Similarity sil_cons Cons: - Potential Isotope Effect (Chromatographic Shift) - Higher Cost analog_cons Cons: - Different Chemistry - Different Retention Time - May not fully correct for Recovery & Matrix Effects - Potentially Lower Accuracy

Caption: Logical comparison of this compound and structural analog internal standards.

Experimental Protocols

Below are summaries of the methodologies used in the cited studies for PEth analysis.

Protocol Using this compound (Andreassen et al., 2018)
  • Sample Preparation (Protein Precipitation) :

    • To 150 µL of whole blood, add 450 µL of 2-propanol containing the internal standard (PEth-d5).

    • Vortex mix the sample.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an analysis vial.

  • LC-MS/MS Analysis :

    • System : Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS).

    • Column : BEH-phenyl (2.1 × 30 mm, 1.7 µm).

    • Mobile Phase : Gradient elution with ammonium (B1175870) formate (B1220265) (5 mM, pH 10.1) and acetonitrile.

    • Flow Rate : 0.5 mL/min.

    • Detection : Mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM).

    • MRM Transitions :

      • PEth 16:0/18:1: m/z 701.7 > 255.2 and 701.7 > 281.3.

      • PEth-d5: m/z 706.7 > 255.3.

Protocol Using Phosphatidylpropanol (Gnann et al., 2009)
  • Sample Preparation (Liquid-Liquid Extraction) :

    • Mix 100 µL of whole blood with 20 µL of internal standard solution (phosphatidylpropanol).

    • Add 1 mL of 2-propanol/n-hexane (1:2, v/v) and vortex for 1 minute.

    • Add 0.5 mL of n-hexane and vortex for 1 minute.

    • Centrifuge for 5 minutes.

    • Transfer the upper (organic) phase to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • LC-MS Analysis :

    • System : Liquid Chromatography Mass Spectrometry (LC-MS).

    • Column : C4 column.

    • Detection : Electrospray ionization (ESI) in negative ion mode using Selected Ion Monitoring (SIM).

    • Calibration : A calibration curve was prepared using PEth-16:0/18:1.

Conclusion

For the highest level of accuracy and precision in PEth quantification, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended. Its chemical and physical similarity to the analyte provides the most effective correction for analytical variability, as demonstrated by excellent precision, accuracy, and recovery data in validation studies.

While structural analogs like phosphatidylpropanol are a viable and more economical alternative, they may introduce a greater degree of uncertainty. Their different chemical structures can lead to variations in extraction efficiency and response to matrix effects compared to the analyte. Researchers must carefully validate their methods and be aware of the potential limitations when choosing a structural analog. The choice ultimately depends on the specific requirements of the study, balancing the need for the highest accuracy against budgetary constraints.

References

Cross-Validation of Phosphatidylethanol (PEth) Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of alcohol biomarkers is paramount. This guide provides an objective comparison of Phosphatidylethanol (PEth) assays, utilizing a deuterated internal standard (PEth-d5), with other established alcohol biomarkers. The information presented is supported by experimental data to aid in the selection of the most appropriate analytical method.

Phosphatidylethanol (PEth) has emerged as a highly specific and sensitive direct biomarker for alcohol consumption, offering a longer detection window compared to traditional markers. Its analysis, predominantly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of a deuterated internal standard like PEth-d5, ensures high accuracy and precision by compensating for variability during sample preparation and potential matrix effects.

Comparative Performance of Alcohol Biomarkers

PEth offers distinct advantages over other direct and indirect alcohol biomarkers. The following table summarizes the key performance characteristics of PEth compared to Ethyl Glucuronide (EtG) and Ethyl Sulfate (B86663) (EtS), two other commonly used direct alcohol biomarkers.

BiomarkerMethod of DetectionDetection WindowSensitivitySpecificity
PEth LC-MS/MSUp to 2-4 weeksHighHigh (~100%)[1]
EtG Immunoassay, LC-MS/MSUp to 5 days in urine[2]HighGood (potential for false positives from incidental exposure)
EtS LC-MS/MSUp to 5 days in urine[2]HighHigh

Studies have shown that PEth is often the most sensitive biomarker for identifying alcohol use, frequently detecting consumption when other markers like EtG and EtS are negative.[2][3] This extended detection window makes PEth particularly valuable for monitoring abstinence and detecting relapse in clinical and research settings.

Quantitative Performance of PEth LC-MS/MS Assays

The validation of bioanalytical methods is crucial for ensuring the reliability of results. The following table summarizes typical quantitative performance data for PEth LC-MS/MS assays, as reported in various studies. These parameters are essential for the cross-validation of methods between different laboratories.

ParameterTypical Performance
**Linearity (R²) **> 0.99
Lower Limit of Quantification (LLOQ) 1.7 - 20 ng/mL
Intra-assay Precision (%CV) < 15% (typically < 10%)
Inter-assay Precision (%CV) < 15% (typically < 12%)
Accuracy (%Bias) Within ±15% of the nominal value
Recovery 78-102%

Experimental Protocol: Quantification of PEth in Whole Blood by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of PEth 16:0/18:1 in whole blood using LC-MS/MS with a deuterated internal standard (PEth-d5).

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To 100 µL of whole blood sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the internal standard working solution (PEth-d5 in methanol).

  • Add 400 µL of isopropyl alcohol containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Add 1 mL of hexane, vortex, and centrifuge.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C8 or C18 column (e.g., Waters BEH C8, 1.7 µm, 2.1 x 50 mm) is commonly used.

    • Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v).

    • Flow Rate: 0.5 mL/min.

    • Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both PEth 16:0/18:1 and the internal standard PEth-d5.

      • PEth 16:0/18:1: m/z 701.6 → 281.2 (quantifier) and 701.6 → 255.2 (qualifier).

      • PEth-d5 16:0/18:1: m/z 706.6 → 281.2.

    • Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.

  • Determine the concentration of PEth in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Cross-Validation Logic

The following diagrams illustrate the experimental workflow for PEth analysis and the logical relationship in a cross-validation study.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Whole Blood Sample IS Add Internal Standard (PEth-d5) Blood->IS Precipitation Protein Precipitation IS->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification Result Result Reporting Quantification->Result

Caption: Experimental workflow for PEth analysis.

G cluster_labs Inter-Laboratory Comparison cluster_samples Sample Analysis cluster_validation Cross-Validation LabA Laboratory A (Reference Method) DataA Results from Lab A LabA->DataA LabB Laboratory B (Test Method) DataB Results from Lab B LabB->DataB Samples Identical Patient Samples Samples->LabA Samples->LabB Comparison Statistical Comparison (e.g., Bland-Altman, Correlation) DataA->Comparison DataB->Comparison Conclusion Assessment of Agreement & Bias Comparison->Conclusion

Caption: Logic of a cross-validation study.

References

Precision in Practice: A Comparative Guide to SLPEth-d5 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of alcohol biomarker analysis, the accurate and precise quantification of phosphatidylethanol (B1425624) (PEth) is paramount for clinical and research applications. The use of a deuterated internal standard, specifically SLPEth-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a cornerstone for reliable measurement. This guide provides a comprehensive comparison of methodologies for PEth quantification, focusing on the accuracy and precision afforded by the use of this compound.

Quantitative Performance of PEth Quantification Methods

The following tables summarize the performance characteristics of various PEth quantification methods, highlighting the precision and accuracy achieved with the use of this compound as an internal standard.

Table 1: Performance Characteristics of LC-MS/MS Methods for PEth 16:0/18:1 Quantification

MethodSample TypeInternal StandardLimit of Quantification (LOQ)AccuracyIntra-Assay Precision (CV%)Inter-Assay Precision (CV%)Reference
UPLC®-MSMSWhole BloodPEth-d50.03 μM99.3%0.4-3.3%≤ 7.1%[1]
LC-MS/MSDried Blood Spot (DBS)PEth-d58 ng/mL-2.6-8.2%3.2-6.1%[2]
UHPLC-QTOF-HRMSDried Blood Spot (DBS)PEth-d539.7 ng/mL< ±20%< ±20%< ±20%[3]
UHPLC-MS/MSDried Blood Spot (DBS)PEth-d5-< ±20%< ±20%< ±20%[3]
LC-MS/MSDried Blood Spot (DBS)PEth-d510-1000 ng/mL (Calibration Range)-0.2-1.6% (QC levels)6.5-10.3% (QC levels)[4]

Table 2: Comparison of Automated vs. Manual Dried Blood Spot (DBS) PEth Analysis

ParameterAutomated MethodManual MethodAgreement (Weighted Kappa)Intraclass Correlation Coefficient (ICC)Spearman CorrelationReference
Median PEth (ng/mL)15598.80.760.690.98

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of typical experimental protocols for PEth quantification using LC-MS/MS with this compound.

1. Sample Preparation: Dried Blood Spots (DBS)

  • Collection: A small volume of whole blood (e.g., 30 μL) is spotted onto a DBS card and allowed to dry at room temperature for a minimum of 3 hours.

  • Extraction: The dried blood spot is typically punched out and extracted with an organic solvent. One method involves liquid extraction with 1 mL of hexane. Another common approach is protein precipitation with a solvent like 2-propanol or methanol (B129727) containing the PEth-d5 internal standard.

  • Processing: The supernatant is transferred to a new tube, and the solvent is evaporated under a stream of nitrogen at room temperature. The resulting dry residue is then reconstituted in a solvent suitable for injection into the LC-MS/MS system (e.g., acetonitrile).

2. Sample Preparation: Whole Blood

  • Extraction: A specific volume of whole blood (e.g., 150 μL) is mixed with a protein precipitation solution containing the PEth-d5 internal standard (e.g., 450 μL of 2-propanol with 0.55 μM PEth-d5).

  • Separation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Analysis: The resulting supernatant is transferred for injection into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Chromatography: Separation of PEth from other blood components is achieved using a liquid chromatography system, often with a reversed-phase column (e.g., BEH-phenyl). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Mass Spectrometry: The eluent from the chromatography system is introduced into a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both PEth 16:0/18:1 (e.g., m/z 701.7 > 255.2 and 701.7 > 281.3) and the internal standard PEth-d5 (e.g., m/z 706.7 > 255.3).

  • Quantification: The concentration of PEth in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of PEth.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in PEth quantification.

G cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis A Whole Blood Sample C Addition of This compound Internal Standard A->C Liquid Sample B Dried Blood Spot (DBS) B->C Dried Sample D Protein Precipitation / Extraction C->D E Centrifugation D->E F Supernatant Transfer E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Quantification H->I

Caption: General workflow for PEth quantification using this compound.

G cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis A Injection of Reconstituted Sample B Separation on Reversed-Phase Column A->B C Negative Ionization B->C D Precursor Ion Selection (PEth & PEth-d5) C->D E Collision-Induced Dissociation D->E F Product Ion Detection E->F G Peak Integration F->G H Ratio Calculation (Analyte/IS) G->H I Concentration Determination from Calibration Curve H->I

Caption: Detailed LC-MS/MS analysis workflow for PEth.

Conclusion

The use of this compound as an internal standard is fundamental to achieving high accuracy and precision in the quantification of PEth. The data presented demonstrates that LC-MS/MS methods, whether performed on whole blood or dried blood spots, can be robust and reliable when properly validated. The choice between whole blood and DBS analysis may depend on factors such as sample collection convenience and stability, with DBS offering a less invasive and more stable option. Furthermore, the automation of DBS analysis shows promise in improving throughput and maintaining consistency, although it may yield slightly different quantitative results compared to manual methods. Researchers and clinicians can confidently employ these methods for the sensitive and specific detection of alcohol consumption.

References

A Guide to Inter-Laboratory Comparison of Phosphatidylethanol (PEth) Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methods for the quantification of phosphatidylethanol (B1425624) (PEth), a specific biomarker for alcohol consumption. The data presented is based on findings from various inter-laboratory comparison studies and external quality assessment (EQA) schemes. The use of a deuterated internal standard, such as d5-PEth, is a common practice to enhance analytical accuracy, although the studies cited primarily focus on the parent compound, PEth.

Quantitative Data Summary

The following tables summarize the performance of laboratories in various inter-laboratory comparisons and EQA schemes for PEth analysis. These studies highlight the variability and improving agreement among different analytical methods.

Table 1: Performance in External Quality Assessment (EQA) Scheme for PEth 16:0/18:1 in Whole Blood [1][2][3]

Year(s)Number of Participating LaboratoriesConcentration Range Tested (µmol/L)Inter-Laboratory Coefficient of Variation (CV)
201811-270.05 - 3.3> 20%
2021-202213-15 (Swedish labs)0.05 - 3.3~12%
Overall Improvement56 (from 13 countries)Not specified< 15%

Table 2: Inter-Laboratory Comparison of PEth 16:0/18:1 in Dried Blood Spots (DBS) [4]

Number of Comparison RoundsNumber of Samples per RoundTarget Concentration Range (ng/mL)Laboratories within Acceptable Limits
3416 - 47473%

Table 3: Method Comparison between Two Laboratories using Volumetric Absorptive Microsampling (VAMS) [5]

ParameterResult
Average Bias-0.4%
Percentage of Differences within 20%85%

Experimental Protocols

The following sections outline the general methodologies employed in the inter-laboratory comparisons of PEth analysis. The primary analytical technique used is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Types

  • Whole Blood: The most common matrix for PEth analysis.

  • Dried Blood Spots (DBS): Offers advantages in sample collection, storage, and transport.

  • Volumetric Absorptive Microsampling (VAMS): A newer technique for precise collection of a small blood volume.

2. General Analytical Workflow

The workflow for PEth analysis typically involves sample preparation, chromatographic separation, and mass spectrometric detection. The use of a deuterated internal standard like SLPEth-d5 is crucial for accurate quantification.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Blood Sample (Whole Blood, DBS, or VAMS) IS_add Addition of Internal Standard (e.g., this compound) Sample->IS_add Extraction Liquid-Liquid Extraction or Solid-Phase Extraction IS_add->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of PEth Calibration->Quantification

Caption: General workflow for PEth analysis using LC-MS/MS.

3. Key Methodological Aspects from Inter-Laboratory Studies

  • Calibration: A significant source of inter-laboratory variability has been attributed to differences in method calibration. Using common calibrators can significantly reduce the coefficient of variation among laboratories.

  • Extraction: Liquid-liquid extraction is a common method for isolating PEth from the blood matrix.

  • Internal Standard: The use of a stable isotope-labeled internal standard, such as PEth-d5, is essential to correct for matrix effects and variations in extraction efficiency and instrument response.

  • Quantification: Quantification is typically performed using a calibration curve generated from standards of known concentrations. The most commonly quantified homolog is PEth 16:0/18:1.

Inter-Laboratory Comparison Workflow

The process of conducting an inter-laboratory comparison or participating in a proficiency testing scheme involves several key steps to ensure the validity and comparability of the results.

cluster_provider Proficiency Test (PT) Provider cluster_lab Participating Laboratory Prep Preparation of Homogeneous and Stable PT Samples Dist Distribution of Samples to Participating Labs Prep->Dist Receive Receipt of PT Samples Dist->Receive Collect Collection of Results Eval Statistical Evaluation of Performance Collect->Eval Report Issuance of Performance Report Eval->Report Review Review of Performance Report Report->Review Analyze Analysis of Samples (using own method) Receive->Analyze Submit Submission of Results Analyze->Submit Submit->Collect Action Corrective Action (if needed) Review->Action

Caption: Workflow of an inter-laboratory comparison/proficiency test.

Key Considerations for Participation:

  • Method Validation: Laboratories should have a fully validated analytical method before participating in an inter-laboratory comparison.

  • Sample Handling: PT samples should be treated in the same manner as routine patient samples.

  • Data Reporting: Results should be reported in the units and format specified by the provider.

  • Performance Evaluation: The laboratory's performance is typically evaluated using statistical measures such as z-scores, which indicate the deviation from the consensus value.

  • Corrective Actions: Unsatisfactory performance should trigger an investigation and implementation of corrective actions to improve the analytical method.

References

Unraveling the Identity of SLPEth: A Prerequisite for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations to generate a comparative guide for "SLPEth-d5" versus its non-deuterated counterpart have hit a roadblock. Extensive searches have failed to identify "SLPEth" as a recognized pharmaceutical compound, research chemical, or a standard abbreviation in the scientific literature. The term most closely resembles "SLPETH," a trading pair designation in the cryptocurrency market for Smooth Love Potion and Ethereum, which is outside the scope of pharmaceutical analysis.

This critical lack of identification for the base compound, "SLPEth," makes it impossible to proceed with the user's request for a detailed comparison guide. Without a known chemical structure, it is not feasible to:

  • Source any experimental data comparing the deuterated and non-deuterated forms.

  • Detail relevant experimental protocols for its analysis.

  • Construct meaningful diagrams of signaling pathways or experimental workflows.

The process of creating a scientifically accurate and valuable comparison guide hinges on the precise identification of the molecule . Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium, is a strategy used in drug development to alter a compound's metabolic profile. The effects of this modification are highly specific to the chemical structure of the parent molecule. Therefore, any analysis would be purely speculative without this foundational information.

To move forward, clarification on the full and correct name of the compound abbreviated as "SLPEth" is essential. Researchers, scientists, and drug development professionals are encouraged to verify the chemical name or provide a CAS number or IUPAC name to enable a thorough and accurate comparative analysis.

Once the correct compound is identified, a comprehensive guide can be developed, adhering to the user's core requirements for data presentation, detailed experimental protocols, and mandatory visualizations to support the scientific community in its research and development endeavors.

A Comparative Guide to the Analytical Performance of SLPEth-d5 for Ethyl Glucuronide (EtG) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the accurate quantification of ethyl glucuronide (EtG), a key biomarker for alcohol consumption, the choice of an appropriate internal standard is paramount for robust and reliable analytical methods. This guide provides a comprehensive comparison of the analytical performance of SLPEth-d5 (Ethyl Glucuronide-d5), a deuterated internal standard, with other alternatives, supported by experimental data from various studies.

Superior Performance of this compound in LC-MS/MS Analysis

This compound, also referred to as EtG-d5 in scientific literature, is the most widely used and extensively validated internal standard for the quantification of EtG in biological matrices such as urine, serum, and hair. Its structural similarity and co-elution with the native analyte make it highly effective in compensating for variations in sample preparation, injection volume, and matrix effects, which are common challenges in bioanalytical assays.

Key Performance Metrics of this compound

The analytical performance of methods utilizing this compound is consistently high, as demonstrated in numerous validation studies. Key performance indicators are summarized in the table below.

Performance MetricTypical Value/RangeKey Advantages
Linearity (r²) > 0.99Ensures a proportional response across a wide concentration range, enabling accurate quantification of both low and high levels of EtG.
Precision (%CV) < 15%Demonstrates high reproducibility of the analytical method, with low variability between repeated measurements.
Accuracy (%Bias) Within ±15%Indicates the closeness of the measured value to the true value, ensuring the reliability of the quantitative results.
Recovery ~70-85%While not always 100%, the use of a co-eluting deuterated standard effectively normalizes for any loss during sample preparation.
Limit of Quantification (LOQ) As low as 0.019 mg/LAllows for the sensitive detection of EtG, which is crucial for monitoring abstinence or low-level alcohol consumption.

Comparison with Alternative Internal Standards

While this compound is the gold standard, other internal standards have been employed in EtG analysis. A comparison with a non-deuterated analog, Methyl Glucuronide, highlights the advantages of using a stable isotope-labeled internal standard.

Internal StandardTypeAdvantagesDisadvantages
This compound (EtG-d5) Deuterated Analog- Co-elutes with EtG, providing optimal correction for matrix effects and instrument variability.- High chemical and isotopic stability.- Widely validated and commercially available.- Higher cost compared to non-deuterated analogs.
Methyl Glucuronide Non-deuterated Analog- Lower cost.- Does not co-elute perfectly with EtG, leading to less effective compensation for matrix effects.- May have different ionization efficiency and fragmentation patterns compared to EtG.- Less commonly used and validated for EtG analysis.

The use of a deuterated internal standard like this compound is particularly crucial in complex matrices such as urine and blood, where matrix effects can significantly impact the accuracy of quantification. Studies have shown that while matrix effects can cause ion suppression, the use of a deuterated internal standard effectively controls for these variations[1].

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical performance. Below are summaries of typical experimental protocols for EtG analysis using this compound.

Sample Preparation: Dilute-and-Shoot for Urine

A simple and high-throughput method for urine samples involves dilution followed by direct injection into the LC-MS/MS system.

  • Sample Aliquoting: Take a 50 µL aliquot of the urine sample.

  • Internal Standard Spiking: Add 950 µL of a working internal standard solution (containing this compound in 0.1% formic acid in water).

  • Mixing and Centrifugation: Vortex the sample for 10 seconds and then centrifuge at 3,000 rpm for 5 minutes.

  • Injection: Inject the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

A typical LC-MS/MS method for the analysis of EtG and this compound is as follows:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a small percentage of formic acid, is typical.

    • Flow Rate: Maintained at a constant rate, for example, 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is standard for EtG analysis.

    • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

      • MRM Transitions for EtG: Quantifier: m/z 221 → 75; Qualifier: m/z 221 → 85.

      • MRM Transition for this compound: m/z 226 → 75[2].

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in the analytical workflow for EtG quantification using this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Urine Sample Spike Spike with this compound Sample->Spike Dilute Dilute & Mix Spike->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Negative ESI Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (EtG / this compound) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Analytical workflow for EtG quantification.

Signaling Pathway of Ethanol (B145695) Metabolism to EtG

The formation of EtG is a minor but crucial pathway in ethanol metabolism for its use as a biomarker.

ethanol_metabolism Ethanol Ethanol EtG Ethyl Glucuronide (EtG) Ethanol->EtG Conjugation UDPGA UDP-Glucuronic Acid UGT UDP-Glucuronosyl- transferase (UGT) UDPGA->UGT UGT->EtG

Caption: Ethanol to EtG metabolic pathway.

Conclusion

The extensive validation data available for this compound (EtG-d5) firmly establishes it as the internal standard of choice for the accurate and reliable quantification of ethyl glucuronide. Its ability to effectively compensate for analytical variability, particularly matrix effects, ensures high-quality data essential for research, clinical, and forensic applications. While other internal standards exist, the superior performance and widespread acceptance of this compound make it the recommended standard for any laboratory conducting EtG analysis.

References

Comparative Guide to SLPEth-d5 Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the SLPEth-d5 (sulfated PGF2a ethyl amide-d5) analytical standard with a relevant alternative, Prostaglandin (B15479496) F2α-d4 (PGF2α-d4). It includes a summary of key product specifications, detailed experimental protocols for analysis, and visual diagrams to illustrate the analytical workflow. This information is intended to assist researchers in making informed decisions for their analytical needs in drug development and related research fields.

Product Comparison

A direct comparison of quantitative data from Certificates of Analysis (CoA) for this compound and its alternatives is ideal for a thorough evaluation. While a publicly available CoA for this compound with specific lot-to-lot values is not readily accessible without a batch number, this guide presents a comparison based on typical specifications provided by manufacturers for this compound and a common deuterated prostaglandin standard, PGF2α-d4. Researchers should always refer to the lot-specific CoA provided with their standard for the most accurate information.

Table 1: Comparison of Analytical Standard Specifications

ParameterThis compound (Typical Specifications)Prostaglandin F2α-d4 (Cayman Chemical)
Chemical Name Sulfated PGF2a ethyl amide-d5Prostaglandin F2α-d4
Molecular Formula C22H34D5NO7SC20H30D4O5
Molecular Weight 494.7 g/mol 358.5 g/mol
Purity ≥98%Not specified on product page, CoA required
Deuterium Incorporation ≥99% d5≥99% deuterated forms (d1-d4)[1]
Storage -20°C-20°C
Physical Form SolidSolution in methyl acetate (B1210297) (100 µg/ml)[1]

Experimental Protocols

The analysis of this compound and other prostaglandin analogs is typically performed using highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a representative protocol for the quantitative analysis of such compounds in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: Thaw frozen biological samples (e.g., plasma, urine) on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Internal Standard Spiking: Add an appropriate amount of the deuterated internal standard (e.g., PGF2α-d4 if analyzing endogenous SLPEth) to a known volume of the biological sample.

  • Acidification: Acidify the sample to a pH of approximately 3.0 with a dilute acid (e.g., 0.1 M formic acid) to ensure the analytes are in a neutral form for efficient extraction.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with one column volume of methanol (B129727) followed by one column volume of water.

  • Sample Loading: Load the pre-treated and acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes of interest from the cartridge using an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a binary solvent system is typically employed.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might start at 20% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 20% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for prostaglandins.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. The exact m/z transitions will depend on the specific compound and its fragmentation pattern.

    • Optimization: Source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like collision energy and declustering potential, should be optimized for maximum signal intensity.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general experimental workflow for the analysis of this compound and a simplified representation of a prostaglandin signaling pathway.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard (e.g., PGF2α-d4) Sample->Spike Acidify Acidify Sample Spike->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute Analyte SPE->Elute Dry Evaporate & Reconstitute Elute->Dry LC LC Separation Dry->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification MS->Quant Report Report Results Quant->Report

Figure 1. A generalized experimental workflow for the quantitative analysis of this compound.

Prostaglandin_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular PG Prostaglandin (e.g., PGF2α) Receptor Prostanoid Receptor (e.g., FP receptor) PG->Receptor G_Protein G-protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Second_Messenger Second Messengers (IP3, DAG) Effector->Second_Messenger Response Cellular Response Second_Messenger->Response

Figure 2. A simplified diagram of a prostaglandin signaling pathway.

References

Confirming the Isotopic Purity of SLPEth-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible bioanalytical results. This guide provides a comprehensive comparison for confirming the isotopic purity of SLPEth-d5, a deuterated analog of ethylphenidate. This document outlines the key analytical techniques for assessing isotopic purity, presents a representative comparison of typical product specifications, and details an experimental protocol for verification.

Deuterated analogs, such as this compound, are the preferred internal standards in mass spectrometry-based bioanalysis. Their similar physicochemical properties to the analyte help to normalize for variations during sample preparation and instrument response. The degree of deuterium (B1214612) incorporation and the absence of the unlabeled analyte are critical quality attributes that directly impact assay accuracy and sensitivity.

Representative Comparison of Isotopic Purity Specifications

The primary characteristic defining the quality of a deuterated standard like this compound is its isotopic purity. This is typically determined by the relative abundance of the desired deuterated species (d5) compared to lesser deuterated (d1-d4) and unlabeled (d0) forms. While specific batch data will vary between manufacturers, a comparison of typical specifications for a high-quality deuterated ethylphenidate standard is presented below. An ideal deuterated internal standard should have a significant mass increase to be outside the natural isotopic distribution of the analyte.[1] this compound, with a mass shift of +5 amu, generally meets this criterion.

FeatureSupplier A (Typical)Supplier B (Typical)This compound (Ideal)
Isotopic Purity (d5) ≥ 98%≥ 99%> 99.5%
Chemical Purity ≥ 98%≥ 99%> 99.5%
Unlabeled (d0) Content < 0.5%< 0.1%< 0.05%
Other Deuterated Species (d1-d4) < 1.5%< 0.9%< 0.45%
Certificate of Analysis Provided YesYesYes

Experimental Protocol: Isotopic Purity Determination by LC-MS/MS

This section provides a detailed methodology for the determination of the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To determine the relative abundance of each isotopic species (d0-d5) of this compound.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

Materials:

  • This compound sample

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 1 µg/mL for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.3 mL/min

      • Gradient: A suitable gradient to ensure the elution of the analyte. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

      • Injection Volume: 5 µL

      • Column Temperature: 40 °C

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Scan Mode: Full scan MS to detect all isotopic species.

      • Scan Range: m/z 240-260 to cover the expected mass range of ethylphenidate (d0) to this compound.

      • Source Parameters: Optimize source temperature, gas flows, and capillary voltage for the specific instrument and analyte.

  • Data Analysis:

    • Integrate the peak corresponding to this compound in the total ion chromatogram.

    • Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d5).

    • Calculate the area of each peak and determine the relative abundance of each isotopologue.

    • The isotopic purity is calculated as: Isotopic Purity (%) = (Area of d5 peak / Sum of areas of all isotopologue peaks) x 100

Visualizing the Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock 1 mg/mL Stock Solution working 1 µg/mL Working Solution stock->working Dilution lc UHPLC Separation working->lc ms Full Scan MS Detection lc->ms tic TIC Peak Integration ms->tic eic Extracted Ion Chromatograms (d0-d5) tic->eic calc Isotopic Purity Calculation eic->calc

Experimental workflow for isotopic purity determination.

The use of a deuterated internal standard like this compound is crucial in quantitative bioanalysis for accurately determining the concentration of the target analyte, ethylphenidate. The signaling pathway below illustrates the logical relationship in a typical quantitative LC-MS/MS assay.

signaling_pathway analyte Ethylphenidate (Analyte) sample_prep Sample Preparation (e.g., Extraction) analyte->sample_prep is This compound (Internal Standard) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms ratio Peak Area Ratio (Analyte / IS) lcms->ratio concentration Analyte Concentration ratio->concentration cal_curve Calibration Curve cal_curve->concentration

Logical flow of a quantitative assay using an internal standard.

References

comparative review of SLPEth quantification techniques

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Quantification Techniques for Sphingosine-1-Phosphate Lyase (SPL) Activity

Sphingosine-1-phosphate lyase (SPL) is a critical enzyme in sphingolipid metabolism, catalyzing the irreversible degradation of sphingosine-1-phosphate (S1P). This function positions SPL as a key regulator of cellular processes such as proliferation, apoptosis, and inflammation, making it an important target for drug development. The accurate quantification of SPL activity is paramount for both basic research and the screening of potential therapeutic inhibitors. This guide provides a comparative overview of the principal techniques used to quantify SPL activity, detailing their methodologies, performance metrics, and underlying principles. The term "SLP-Eth" refers to the use of ethynyl-probed S1P analogues, which enable quantification via click chemistry, a recent advancement in this field.

Comparative Analysis of SPL Quantification Techniques

The selection of an appropriate assay for SPL quantification depends on various factors, including the required sensitivity, throughput, cost, and the nature of the biological sample. The following table summarizes the key quantitative parameters of the most common methods.

Technique Principle Substrate Detection Method Sensitivity (LOD) Linearity Throughput Advantages Disadvantages
Radiometric Assay Measures the radioactivity of the cleaved aldehyde product.[4,5-³H]dihydrosphingosine-1-phosphateScintillation counting of TLC-separated product.HighGoodLowGold standard, high sensitivity.Use of radioactivity, cumbersome, low throughput.[1]
Fluorescence Assay (NBD) Detects the fluorescence of the NBD-labeled aldehyde product.ω-(7-nitro-2-1,3-benzoxadiazol-4-yl)-S1P (NBD-S1P)HPLC with fluorescence detection.~8 pmol/mg/min[2]20-200 µg/mL protein[2]ModerateNon-radioactive, good sensitivity.[2]Requires HPLC, potential for quenching.
Fluorescence Assay (BODIPY) Detects the fluorescence of the BODIPY-labeled aldehyde product.ω-BODIPY-S1PHPLC with fluorescence detection.Not explicitly stated, but comparable to NBD.Up to 30 min reaction time.[3]ModeratePhotochemically stable fluorophore, high fluorescence intensity.[1]Requires HPLC, synthesis of substrate may be necessary.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Quantifies the derivatized aldehyde product by its mass-to-charge ratio.C17-sphinganine-1-phosphateGC-MS analysis of the pentafluorobenzyloxime derivative of the aldehyde product.281 fmol[4]Up to 20 µg protein and 40 min incubation.[4]Low to ModerateHigh sensitivity and specificity.[4]Requires derivatization and specialized equipment.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantifies the aldehyde product by its mass-to-charge ratio after chromatographic separation.S1PLC-MS/MS analysis of the semicarbazone derivative of the aldehyde product.As low as 0.25 µg of microsomal protein per assay.[5]Good.HighHigh sensitivity, specificity, and throughput.[5][6]Requires specialized equipment and expertise.
Click Chemistry-Based Assay The ethynyl (B1212043) group on the SLP-Eth probe reacts with a fluorescently-tagged azide (B81097) for quantification.Ethynyl-sphingosine-1-phosphate (SLP-Eth)Fluorescence detection after click reaction.High (expected)Good (expected)HighHigh specificity and sensitivity, suitable for HTS.Newer method, requires synthesis of specialized probe.

Signaling and Metabolic Pathways

The following diagrams illustrate the central role of SPL in sphingolipid metabolism and the general workflow for its activity assays.

S1P_Metabolism Sphingosine (B13886) Sphingosine S1P S1P Sphingosine->S1P Sphingosine Kinase SPL SPL S1P->SPL Products Hexadecenal + Phosphoethanolamine SPL->Products Degradation

Figure 1: Simplified S1P Metabolic Pathway.

SPL_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Quantification Enzyme_Source Enzyme Source (e.g., cell lysate, purified SPL) Incubation Incubation at 37°C Enzyme_Source->Incubation Substrate_Solution Substrate Solution (e.g., radiolabeled S1P, NBD-S1P) Substrate_Solution->Incubation Extraction Product Extraction/ Separation Incubation->Extraction Detection Detection and Quantification Extraction->Detection

Figure 2: General Workflow for an SPL Activity Assay.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radiometric Assay

This method is considered a gold standard for its high sensitivity.[1]

a. Materials:

  • [4,5-³H]dihydrosphingosine-1-phosphate (substrate)

  • SPL enzyme source (cell lysate or purified protein)

  • Reaction buffer: containing pyridoxal (B1214274) 5'-phosphate and phosphatase inhibitors in a suitable buffer (e.g., potassium phosphate) with a detergent like Triton X-100 to solubilize the enzyme.[1]

  • Thin Layer Chromatography (TLC) plates

  • Scintillation cocktail and vials

  • Scintillation counter

b. Protocol:

  • Prepare the reaction mixture by combining the reaction buffer, [4,5-³H]dihydrosphingosine-1-phosphate, and the enzyme source in a microcentrifuge tube.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol).

  • Separate the lipid-containing organic phase.

  • Spot the extracted lipids onto a TLC plate and develop the chromatogram to separate the substrate from the radioactive aldehyde product.

  • Scrape the silica (B1680970) corresponding to the product band into a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

Fluorescence-Based Assay (NBD-S1P)

A non-radioactive alternative with good sensitivity, suitable for moderate throughput.[2]

a. Materials:

  • ω-(7-nitro-2-1,3-benzoxadiazol-4-yl)-S1P (NBD-S1P) (substrate)

  • SPL enzyme source

  • Reaction buffer

  • HPLC system with a C18 column and fluorescence detector

b. Protocol:

  • Prepare the reaction mixture containing reaction buffer, NBD-S1P, and the enzyme source.

  • Incubate at 37°C. The reaction is linear for up to 20 minutes with protein concentrations of 20-200 µg/mL.[2]

  • Terminate the reaction and extract the lipids.

  • Inject the extracted sample into the HPLC system.

  • Separate the NBD-labeled aldehyde product from the unreacted substrate using a suitable gradient.

  • Quantify the product by measuring its fluorescence.

Mass Spectrometry-Based Assay (LC-MS/MS)

This high-throughput method offers excellent sensitivity and specificity.

a. Materials:

  • S1P (substrate)

  • SPL enzyme source

  • Reaction buffer

  • Derivatizing agent (e.g., semicarbazide)

  • LC-MS/MS system

b. Protocol:

  • Perform the enzymatic reaction as described for the other methods.

  • Stop the reaction and extract the lipids.

  • Derivatize the aldehyde product to enhance its ionization efficiency and detection. For example, react with semicarbazide (B1199961) to form a semicarbazone.[5]

  • Analyze the sample using an LC-MS/MS system, monitoring the specific mass transition of the derivatized product.

  • Quantify the product based on a standard curve. This method can be highly sensitive, allowing for the use of as little as 0.25 µg of microsomal protein.[5]

Click Chemistry-Based Assay (SLP-Eth)

This emerging technique offers high specificity and is well-suited for high-throughput screening.

a. Materials:

  • Ethynyl-sphingosine-1-phosphate (SLP-Eth) (substrate)

  • SPL enzyme source

  • Reaction buffer

  • Click chemistry reagents: a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(I) catalyst (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate), and a copper ligand (e.g., TBTA).

  • Fluorescence plate reader

b. Protocol:

  • Incubate the SLP-Eth substrate with the SPL enzyme source in the reaction buffer at 37°C.

  • Stop the enzymatic reaction.

  • Add the click chemistry reaction cocktail to the wells. This will ligate the fluorescent azide to the ethynyl group on the cleaved aldehyde product.

  • Incubate to allow the click reaction to proceed to completion.

  • Measure the fluorescence intensity using a plate reader. The signal is proportional to the amount of product formed and thus to the SPL activity.

Click_Chemistry_Workflow cluster_enzymatic Enzymatic Reaction cluster_click Click Reaction cluster_detection Detection SLP_Eth SLP-Eth Substrate Incubation1 Incubation at 37°C SLP_Eth->Incubation1 SPL_Enzyme SPL Enzyme SPL_Enzyme->Incubation1 Product_Alkyne Aldehyde-Alkyne Product Incubation1->Product_Alkyne Click_Cocktail Add Click Cocktail (Cu(I) catalyst, ligand) Product_Alkyne->Click_Cocktail Fluor_Azide Fluorescent Azide Fluor_Azide->Click_Cocktail Labeled_Product Fluorescently Labeled Product Click_Cocktail->Labeled_Product Fluorescence_Measurement Measure Fluorescence Labeled_Product->Fluorescence_Measurement

Figure 3: Workflow for a Click Chemistry-Based SPL Assay.

Conclusion

The quantification of SPL activity can be achieved through a variety of techniques, each with its own set of advantages and limitations. Traditional radiometric assays, while sensitive, are being increasingly replaced by safer and more high-throughput methods. Fluorescence-based assays offer a good balance of sensitivity and convenience. For high-sensitivity and high-throughput applications, particularly in drug discovery, mass spectrometry and the emerging click chemistry-based methods are becoming the techniques of choice. The selection of the most appropriate method will ultimately be guided by the specific research question, available resources, and desired throughput.

References

Safety Operating Guide

Navigating the Disposal of SLPEth-d5: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are integral to laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of SLPEth-d5, ensuring adherence to safety protocols and regulatory compliance. While specific data for "this compound" is not publicly available, this document outlines a standardized approach for the disposal of research-grade deuterated compounds, emphasizing the critical importance of consulting the manufacturer-provided Safety Data Sheet (SDS) and institutional Environmental Health and Safety (EHS) guidelines.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to establish a secure environment and ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This proactive approach minimizes the risk of accidental exposure and ensures a safe handling process from start to finish.

Table 1: Essential Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or airborne particles.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of dust or aerosols, particularly when handling the solid form.[1]
Ventilation A well-ventilated area, preferably a chemical fume hood.To minimize inhalation exposure.[1][2]

II. Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound. This procedure should be adapted to align with your institution's specific chemical hygiene plan and waste disposal regulations.

  • Initial Assessment and Waste Identification:

    • Determine the physical state of the this compound waste (solid or liquid).

    • Estimate the quantity of waste requiring disposal.

    • Identify any solvents or other chemical substances mixed with the this compound waste.

  • Waste Segregation:

    • Isolate the this compound waste from other laboratory waste streams, such as biological, radioactive, or sharps waste.

    • Avoid mixing with incompatible materials to prevent hazardous chemical reactions.[1]

  • Containment and Labeling:

    • Place the waste in a chemically compatible, leak-proof container.

    • Securely seal the container to prevent spills and the release of vapors.

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as mandated by your institution and local regulations.[2][3]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated waste accumulation area.

    • This area should be inaccessible to general laboratory traffic and away from incompatible materials.[1][4]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

    • Provide the EHS department or contractor with a detailed and accurate hazardous waste manifest.

    • Crucially, do not dispose of this compound in the general trash or down the drain. [2][3]

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Evacuation: Evacuate all non-essential personnel from the immediate vicinity of the spill.[1]

  • Ventilation: Ensure the area is well-ventilated to disperse any vapors.[1]

  • Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand to contain the substance.[1]

  • Clean-up: While wearing the appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for disposal.[1] Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and the EHS office in accordance with your institution's protocols.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.

cluster_prep Preparation cluster_contain Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify this compound Waste ppe Don Appropriate PPE start->ppe Safety First assess Assess Waste: State & Quantity ppe->assess segregate Segregate from Other Waste Streams assess->segregate contain Place in Labeled, Sealed Container segregate->contain store Store in Designated Secure Area contain->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest pickup Arrange for Waste Pickup manifest->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.